Fitusiran
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C78H139N11O30 |
|---|---|
Molecular Weight |
1711.0 g/mol |
IUPAC Name |
N-[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]-12-[(2R,4R)-4-hydroxy-2-methylpyrrolidin-1-yl]-12-oxododecanamide |
InChI |
InChI=1S/C78H139N11O30/c1-50-42-54(96)43-89(50)65(104)26-12-10-8-6-5-7-9-11-25-64(103)88-78(47-111-39-27-61(100)82-33-19-30-79-58(97)22-13-16-36-114-75-66(85-51(2)93)72(108)69(105)55(44-90)117-75,48-112-40-28-62(101)83-34-20-31-80-59(98)23-14-17-37-115-76-67(86-52(3)94)73(109)70(106)56(45-91)118-76)49-113-41-29-63(102)84-35-21-32-81-60(99)24-15-18-38-116-77-68(87-53(4)95)74(110)71(107)57(46-92)119-77/h50,54-57,66-77,90-92,96,105-110H,5-49H2,1-4H3,(H,79,97)(H,80,98)(H,81,99)(H,82,100)(H,83,101)(H,84,102)(H,85,93)(H,86,94)(H,87,95)(H,88,103)/t50-,54-,55-,56-,57-,66-,67-,68-,69+,70+,71+,72-,73-,74-,75-,76-,77-/m1/s1 |
InChI Key |
RUPXJRIDSUCQAN-PQNNUJSWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Fitusiran's Mechanism of Action in Rebalancing Hemostasis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hemophilia A and B are X-linked genetic bleeding disorders characterized by deficiencies in coagulation factor VIII and IX, respectively, leading to impaired thrombin generation and a lifelong bleeding diathesis. Fitusiran (B607641), a subcutaneously administered small interfering RNA (siRNA) therapeutic, represents a novel approach to managing hemophilia by rebalancing hemostasis. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data from pivotal clinical trials and detailed experimental protocols for key pharmacodynamic assays.
Core Mechanism of Action: RNA Interference-Mediated Antithrombin Reduction
This compound's therapeutic effect is achieved through the targeted silencing of the SERPINC1 gene, which encodes for antithrombin (AT), a potent endogenous anticoagulant. By reducing AT levels, this compound effectively increases thrombin generation, thereby compensating for the underlying factor deficiency in hemophilia and promoting effective clot formation.[1][2]
Signaling Pathway
The mechanism of action involves a series of intracellular steps facilitated by the RNA interference (RNAi) machinery.
-
Hepatocyte Targeting and Uptake: this compound is a double-stranded siRNA conjugated to a triantennary N-acetylgalactosamine (GalNAc) ligand. This ligand binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes, facilitating targeted delivery to the liver.[1]
-
Internalization and Endosomal Escape: Following binding, the this compound-ASGPR complex is internalized via endocytosis. The siRNA is then released from the endosome into the cytoplasm.
-
RISC Loading: In the cytoplasm, one strand of the siRNA duplex, the guide strand, is loaded into the RNA-induced silencing complex (RISC), a multiprotein nuclease complex.[3]
-
Target mRNA Recognition and Cleavage: The RISC, now programmed with the this compound guide strand, surveys the cell for messenger RNA (mRNA) molecules with a complementary sequence. It recognizes and binds to the mRNA transcript of the SERPINC1 gene.[3]
-
Inhibition of Antithrombin Synthesis: The binding of the RISC to the antithrombin mRNA leads to its cleavage and subsequent degradation, thereby preventing its translation into antithrombin protein by the ribosomes.[1][2] This results in a sustained reduction of circulating antithrombin levels.
Rebalancing Hemostasis
By lowering the levels of the key anticoagulant, antithrombin, this compound shifts the hemostatic balance towards a more procoagulant state. This increase in thrombin generation potential helps to overcome the deficiency of factor VIII or IX in hemophilia patients, leading to the formation of a stable fibrin (B1330869) clot and prevention of bleeding episodes.[1][2]
Quantitative Data from Clinical Trials
The efficacy and safety of this compound have been evaluated in a series of clinical trials, most notably the Phase 3 ATLAS program.
Efficacy in Patients with Hemophilia A or B with Inhibitors (ATLAS-INH)
| Endpoint | This compound Prophylaxis (80 mg monthly) | On-Demand Bypassing Agents (BPA) | % Reduction with this compound | p-value |
| Annualized Bleeding Rate (ABR) | ||||
| Estimated Mean ABR | 1.7[4] | 18.1[4] | 90.8%[4] | <0.0001[4] |
| Median ABR | 0.0[5] | 16.8[5] | - | - |
| Patients with Zero Bleeds | 65.8% (25/38)[5][6] | 5.3% (1/19)[6] | - | - |
| Spontaneous ABR | ||||
| Median Spontaneous ABR | 0.0 | 15.6 | - | - |
| Joint ABR | ||||
| Median Joint ABR | 0.0 | 13.8 | - | - |
Efficacy in Patients with Hemophilia A or B without Inhibitors (ATLAS-A/B)
| Endpoint | This compound Prophylaxis (80 mg monthly) | On-Demand Factor Concentrates | % Reduction with this compound | p-value |
| Annualized Bleeding Rate (ABR) | ||||
| Estimated Mean ABR | 3.1[7] | 31.0[7] | 89.9%[6] | <0.0001[7] |
| Median ABR | 0.0[7] | 21.8[7] | - | - |
| Patients with Zero Bleeds | 50.6% (40/79)[6] | 5.0% (2/40)[6] | - | - |
| Spontaneous ABR | ||||
| Median Spontaneous ABR | 0.0 | 16.1 | - | - |
| Joint ABR | ||||
| Median Joint ABR | 0.0 | 15.9 | - | - |
Pharmacokinetic Parameters
| Dose | Cmax (ng/mL) (Mean (SD)) | Tmax (hours) (Median (Range)) |
| 20 mg | 34.4 (10.1)[8] | 2.88 (0.5 - 4.33)[8] |
| 50 mg | 84.1 (58.7)[8] | 3.78 (0.42 - 11.9)[8] |
Experimental Protocols
The pharmacodynamic effects of this compound are primarily assessed by measuring antithrombin activity and thrombin generation potential.
Antithrombin Activity Assay
The Siemens INNOVANCE® Antithrombin assay is a chromogenic assay used to determine the functional activity of antithrombin in plasma.
Principle: The assay is based on the inhibition of a known amount of Factor Xa (FXa) by antithrombin in the presence of heparin. The residual FXa activity is then measured using a chromogenic substrate. The color intensity is inversely proportional to the antithrombin activity in the sample.[1]
Methodology:
-
Sample Preparation: Collect venous blood into a tube containing 3.2% sodium citrate. Centrifuge to obtain platelet-poor plasma (PPP).
-
Assay Procedure:
-
Patient plasma is incubated with a reagent containing a known excess of heparin and FXa.
-
During this incubation, antithrombin in the plasma, potentiated by heparin, forms a complex with and neutralizes a portion of the FXa.
-
A chromogenic substrate specific for FXa is then added.
-
The residual, un-neutralized FXa cleaves the substrate, releasing a colored compound (e.g., p-nitroaniline).
-
-
Detection: The amount of color produced is measured spectrophotometrically at a wavelength of 405 nm.
-
Quantification: The antithrombin activity is determined by comparing the absorbance of the patient sample to that of a standard curve generated with calibrators of known antithrombin activity.
Thrombin Generation Assay (TGA)
The Calibrated Automated Thrombogram (CAT) assay is a global hemostasis assay that measures the dynamics of thrombin generation in plasma.
Principle: The assay measures the generation of thrombin over time in a plasma sample after the initiation of coagulation. A fluorogenic substrate for thrombin is used, and the resulting fluorescence is proportional to the amount of active thrombin.[9]
Methodology:
-
Sample Preparation: Prepare platelet-poor plasma (PPP) from citrated whole blood.
-
Assay Procedure:
-
In a 96-well plate, 80 µL of PPP is mixed with 20 µL of a reagent containing a low concentration of tissue factor and phospholipids (B1166683) to trigger coagulation.[10]
-
To initiate the reaction, 20 µL of a solution containing a fluorogenic thrombin substrate (e.g., Z-Gly-Gly-Arg-AMC) and calcium chloride is added.[10]
-
-
Detection: The plate is placed in a fluorometer at 37°C, and the fluorescence intensity is measured over time.
-
Data Analysis: The resulting thrombin generation curve is analyzed to determine key parameters, including:
-
Lag Time: Time to the start of thrombin generation.
-
Endogenous Thrombin Potential (ETP): The total amount of thrombin generated (area under the curve).
-
Peak Thrombin: The maximum concentration of thrombin reached.
-
Time to Peak: The time taken to reach the peak thrombin concentration.
-
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. An investigational RNAi therapeutic targeting antithrombin for the treatment of hemophilia A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. ATLAS-INH: this compound Reduces Bleeding Rates in Hemophilia A and B With Inhibitors | Cancer Nursing Today [cancernursingtoday.com]
- 6. Data from two Phase 3 studies demonstrating this compound significantly reduced bleeds in people with hemophilia A or B, with or without inhibitors, were featured at ASHâs plenary and late-breaking sessions [sanofi.com]
- 7. This compound prophylaxis in people with severe haemophilia A or haemophilia B without inhibitors (ATLAS-A/B): a multicentre, open-label, randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. scispace.com [scispace.com]
- 10. Thrombin generation assay (CAT) [protocols.io]
The Preclinical Profile of Fitusiran: A Deep Dive into its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fitusiran (B607641) is an investigational small interfering RNA (siRNA) therapeutic representing a novel approach to the management of hemophilia A and B, with or without inhibitors. By targeting and silencing the expression of antithrombin (AT), a key endogenous anticoagulant, this compound aims to rebalance (B12800153) hemostasis and promote sufficient thrombin generation to prevent bleeding episodes. This in-depth technical guide synthesizes the available preclinical data on the pharmacokinetics and pharmacodynamics of this compound, providing a comprehensive resource for researchers and drug development professionals in the field of hemostasis and thrombosis.
Mechanism of Action
This compound is a GalNAc-conjugated siRNA that is delivered subcutaneously.[1] The GalNAc ligand facilitates targeted uptake by hepatocytes, which are the primary site of antithrombin synthesis.[1] Once inside the hepatocyte, the siRNA component of this compound utilizes the cell's natural RNA interference (RNAi) machinery. It is incorporated into the RNA-induced silencing complex (RISC), which then recognizes and cleaves the messenger RNA (mRNA) encoding for antithrombin.[1] This targeted degradation of AT mRNA leads to a significant and durable reduction in the synthesis and secretion of antithrombin protein, resulting in lower circulating levels of this key anticoagulant.[1][2] The subsequent decrease in antithrombin activity reduces the inhibition of thrombin and Factor Xa, thereby increasing thrombin generation and enhancing clot formation in response to vascular injury.[1][3] Preclinical studies have demonstrated that lowering antithrombin levels to approximately 15% to 35% of normal can lead to improved hemostasis in hemophilic conditions.[1]
Mechanism of action of this compound from administration to improved hemostasis.
Pharmacokinetics in Preclinical Models
While detailed proprietary data on the pharmacokinetics of this compound in preclinical models are not extensively published, available information suggests a short plasma half-life.[4] However, the pharmacodynamic effect, characterized by the reduction in antithrombin levels, is potent and long-lasting.[5] This prolonged effect is a key feature of siRNA therapeutics, as the silencing of the target mRNA persists long after the drug has been cleared from circulation.
Pharmacodynamics in Preclinical Models
The pharmacodynamic effects of this compound have been extensively evaluated in a variety of preclinical models, including wild-type mice, hemophilia A mice, factor X-deficient mice, and non-human primates.[5][6] These studies have consistently demonstrated a dose-dependent reduction in circulating antithrombin levels, which directly correlates with an increase in thrombin generation and an improvement in hemostatic function.[2][5]
Quantitative Pharmacodynamic Data Summary
| Animal Model | Dose Regimen | Antithrombin Reduction | Key Pharmacodynamic Outcome(s) | Reference(s) |
| Hemophilia A Mice | 10 mg/kg | Not specified | Similar hemostatic response to 25 IU/kg FVIII concentrate in a saphenous vein bleeding model. | [5][7] |
| Factor X-deficient Mice | 2 x 10 mg/kg (1-week interval) | 83% (17 ± 6% residual activity) | Four-fold increase in endogenous thrombin potential and a two- to three-fold increase in thrombin peak. Increased number of clots in the saphenous vein puncture model. | [6][8] |
| Wild-type Mice | Dose-dependent | Potent and durable reduction | Improved thrombin generation. | [5] |
| Non-human Primates with anti-FVIII inhibitors | Dose-dependent | Potent and durable reduction | Improved thrombin generation. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the key experimental protocols used to assess the pharmacokinetics and pharmacodynamics of this compound.
Animal Models
-
Hemophilia A Mice: Mice with a targeted disruption of the Factor VIII gene are commonly used to model hemophilia A. These animals exhibit a severe bleeding phenotype.
-
Factor X-deficient Mice: An inducible mouse model of Factor X deficiency has been developed to study the efficacy of this compound in the context of this rare bleeding disorder.[8]
-
Non-human Primates: Non-human primates, with or without induced inhibitors to FVIII, provide a translational model that is more closely related to human physiology.
In Vivo Bleeding Models
Workflow for assessing the in vivo efficacy of this compound in bleeding models.
-
Tail-Clip Assay:
-
Anesthetize the mouse.
-
Place the distal portion of the tail in pre-warmed saline (37°C).
-
Transect the tail at a precise diameter (e.g., 3 mm from the tip).
-
Immerse the tail in a pre-weighed tube containing saline.
-
Measure blood loss over a defined period by spectrophotometric determination of hemoglobin concentration.[9]
-
-
Saphenous Vein Puncture (SVP) Model:
-
Anesthetize the mouse and remove hair from the leg to visualize the saphenous vein.
-
Puncture the vein with a sterile needle.
-
Monitor and count the number of clots formed over a specific duration (e.g., 30 minutes) to assess hemostatic plug formation.[8]
-
-
Laser-Induced Vessel Injury Model:
-
Anesthetize the mouse and exteriorize a suitable vascular bed (e.g., cremaster muscle).
-
Use a laser to induce a defined injury to the wall of an arteriole or venule.
-
Monitor thrombus formation in real-time using intravital microscopy.
-
Laboratory Assays
Generalized workflow for pharmacodynamic assessment of this compound.
-
Antithrombin Activity Assay:
-
Principle: These are typically chromogenic assays.
-
Procedure:
-
Incubate a plasma sample with a known excess of a target enzyme (e.g., Factor Xa or thrombin) in the presence of heparin.
-
The antithrombin in the plasma will inhibit a portion of the enzyme.
-
Add a chromogenic substrate for the residual enzyme.
-
The amount of color produced is inversely proportional to the antithrombin activity in the sample.
-
-
-
Thrombin Generation Assay (TGA):
-
Principle: This assay measures the total amount of thrombin generated over time in a plasma sample.
-
Procedure:
-
Prepare platelet-poor plasma.
-
Initiate coagulation by adding a trigger (e.g., tissue factor and phospholipids).
-
Monitor the generation of thrombin using a fluorogenic substrate that releases a fluorescent signal upon cleavage by thrombin.
-
Key parameters calculated from the resulting "thrombogram" include the endogenous thrombin potential (ETP), peak thrombin concentration, lag time, and time to peak.[10][11]
-
-
Conclusion
The preclinical data for this compound robustly support its mechanism of action, demonstrating a potent, dose-dependent, and durable reduction in antithrombin levels. This pharmacodynamic effect translates into a significant increase in thrombin generation and improved hemostasis in various animal models of hemophilia and other bleeding disorders. The experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of this novel therapeutic agent. These foundational preclinical studies have been instrumental in establishing the proof-of-concept for this compound and have paved the way for its clinical development as a promising prophylactic therapy for individuals with hemophilia.
References
- 1. ashpublications.org [ashpublications.org]
- 2. An investigational RNAi therapeutic targeting antithrombin for the treatment of hemophilia A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting of antithrombin in hemophilia A or B with investigational siRNA therapeutic this compound—Results of the phase 1 inhibitor cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antithrombin lowering in hemophilia: a closer look at this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. fritsmafactor.com [fritsmafactor.com]
- 8. This compound reduces bleeding in factor X-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Thrombin Generation Assay to Support Hematologists in the Era of New Hemophilia Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thrombin generation and implications for hemophilia therapies: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Blueprint of Fitusiran's Hepatocyte-Targeted Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fitusiran is an investigational small interfering RNA (siRNA) therapeutic designed to silence the expression of antithrombin (AT), a key regulator of the coagulation cascade. Its innovative design facilitates targeted delivery to hepatocytes, the primary site of AT synthesis, thereby offering a promising prophylactic treatment for hemophilia A and B. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's hepatocyte-specific delivery, supported by quantitative data from clinical trials of related therapies, detailed experimental methodologies, and visual representations of the key pathways and processes.
Core Mechanism: The GalNAc-ASGPR Axis
The cornerstone of this compound's targeted delivery is the conjugation of the siRNA molecule to a triantennary N-acetylgalactosamine (GalNAc) ligand.[1][2][3] This synthetic ligand mimics the structure of naturally occurring glycoproteins that are cleared from circulation by the asialoglycoprotein receptor (ASGPR), which is highly and almost exclusively expressed on the surface of hepatocytes.[4][5] This specific interaction ensures that this compound is efficiently taken up by liver cells, minimizing off-target effects.[2]
Signaling Pathway of this compound Uptake and Action
The journey of this compound from subcutaneous injection to target gene silencing within the hepatocyte involves a series of well-orchestrated molecular events.
Caption: Cellular uptake and mechanism of action of this compound.
Quantitative Data: Efficacy of GalNAc-siRNA Conjugates
The GalNAc-siRNA conjugate platform has demonstrated robust and durable gene silencing in multiple clinical trials for various liver-expressed targets. The following tables summarize the key pharmacodynamic data from clinical trials of this compound and other prominent GalNAc-siRNA therapeutics.
Table 1: this compound Pharmacodynamic Data
| Clinical Trial Phase | Dose | Analyte | Mean Maximum Reduction | Reference |
| Phase 1 | 80 mg (monthly) | Antithrombin (AT) | 87% | [6] |
| Phase 1 (Inhibitor Cohort) | 50 mg (monthly) | Antithrombin (AT) | 82.0% | [7] |
| Phase 1 (Inhibitor Cohort) | 80 mg (monthly) | Antithrombin (AT) | 87.4% | [7] |
Table 2: Pharmacodynamic Data for Other GalNAc-siRNA Conjugates
| Drug Name (Target) | Clinical Trial Phase | Analyte | Mean Maximum Reduction | Reference |
| Revusiran (TTR) | Phase 2 | Transthyretin (TTR) | 87.2% (up to 98.2%) | [8] |
| Givosiran (ALAS1) | Phase 1 | Aminolevulinic acid (ALA) | >80% | [5] |
| Inclisiran (PCSK9) | Phase 3 | LDL-Cholesterol | ~50% | [9] |
| Inclisiran (PCSK9) | Phase 3 | PCSK9 | ~80% | [9] |
| Lumasiran (HAO1) | Phase 3 | Urinary Oxalate | 65.4% | [10] |
Experimental Protocols
This section outlines the detailed methodologies for key experiments relevant to the development and characterization of this compound and other GalNAc-siRNA conjugates.
Synthesis and Purification of GalNAc-siRNA Conjugates
A robust protocol for the synthesis of GalNAc-conjugated siRNAs is crucial for producing high-quality material for preclinical and clinical studies.[11]
Workflow for GalNAc-siRNA Conjugate Synthesis
Caption: Workflow for the synthesis of GalNAc-siRNA conjugates.
Methodology:
-
Synthesis of Building Blocks: Synthesize the GalNAc phosphoramidite and the triple-GalNAc controlled pore glass (CPG) solid support as previously described.[11]
-
Oligonucleotide Synthesis: Perform solid-phase synthesis of the sense and antisense strands of the siRNA using standard phosphoramidite chemistry on an automated DNA/RNA synthesizer.
-
GalNAc Conjugation: For 3'-GalNAc conjugation, initiate the synthesis of the sense strand from the triple-GalNAc CPG solid support.
-
Cleavage and Deprotection: Treat the synthesized oligonucleotides with a solution of aqueous ammonia (B1221849) and ethanol (B145695) to cleave them from the solid support and remove the protecting groups.
-
Purification: Purify the single-stranded oligonucleotides by high-performance liquid chromatography (HPLC).
-
Duplex Formation: Anneal the purified sense and antisense strands in a suitable buffer to form the final siRNA duplex.
-
Characterization: Confirm the identity and purity of the final GalNAc-siRNA conjugate using techniques such as mass spectrometry and analytical HPLC.[]
In Vitro Hepatocyte Uptake Assay
This assay is used to determine the efficiency of ASGPR-mediated uptake of GalNAc-siRNA conjugates into primary hepatocytes.[13]
Methodology:
-
Hepatocyte Isolation: Isolate primary hepatocytes from mice using a two-step collagenase perfusion method.[13]
-
Cell Plating: Plate the isolated hepatocytes in collagen-coated 96-well plates at a density of 12,000 cells per well.
-
Treatment: Treat the cells with varying concentrations of the GalNAc-siRNA conjugate (e.g., 0.0001 to 5 µM) for 4 hours.
-
Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them according to the protocol for the chosen quantification method (e.g., bDNA assay or RT-qPCR).
-
Quantification: Quantify the amount of siRNA taken up by the cells. For mRNA knockdown assessment, quantify the target mRNA levels.
-
Data Analysis: Determine the half-maximal inhibitory concentration (IC50) from the dose-response curve.
In Vivo Biodistribution Studies in Mice
These studies are essential to understand the pharmacokinetic profile of GalNAc-siRNA conjugates and confirm their targeted delivery to the liver.[14]
Workflow for In Vivo Biodistribution Study
Caption: Workflow for an in vivo biodistribution study of GalNAc-siRNA.
Methodology:
-
Animal Dosing: Administer the GalNAc-siRNA conjugate to mice via intravenous or subcutaneous injection at a specified dose.[14]
-
Sample Collection: At various time points post-administration (e.g., 1, 2, 6, 12, and 24 hours), euthanize the mice and collect relevant tissues (liver, kidneys, spleen, etc.) and blood.[14]
-
Tissue Processing: Homogenize the collected tissues and extract total RNA.
-
siRNA Quantification: Quantify the concentration of the siRNA in each tissue sample using a validated method such as stem-loop reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[15]
-
Data Analysis: Plot the siRNA concentration in each tissue over time to determine the biodistribution profile and pharmacokinetic parameters.
Quantification of siRNA in Liver Tissue by RT-qPCR
A sensitive and specific method is required to accurately quantify the amount of siRNA delivered to the liver. Stem-loop RT-qPCR is a widely used technique for this purpose.[2][15]
Methodology:
-
RNA Extraction: Extract total RNA from liver tissue homogenates using a suitable RNA isolation kit.
-
Reverse Transcription (RT): Perform reverse transcription using a stem-loop RT primer that is specific to the target siRNA. This primer design enhances the specificity and efficiency of the RT reaction for small RNAs.
-
Quantitative PCR (qPCR): Perform real-time PCR using a forward primer specific to the siRNA sequence, a universal reverse primer, and a TaqMan probe for detection.
-
Standard Curve: Generate a standard curve using known concentrations of the synthetic siRNA to enable absolute quantification.
-
Data Analysis: Calculate the concentration of the siRNA in the liver tissue samples based on the standard curve.
Conclusion
The targeted delivery of this compound to hepatocytes, mediated by the high-affinity interaction between its GalNAc ligand and the ASGPR, represents a significant advancement in RNAi therapeutics. This approach ensures potent and durable silencing of the target gene, antithrombin, with a favorable safety profile. The experimental protocols and quantitative data presented in this guide provide a comprehensive framework for researchers and drug developers working on this and other GalNAc-siRNA conjugate therapies. The continued success of this platform holds great promise for the treatment of a wide range of liver-related diseases.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. In vivo quantification of formulated and chemically modified small interfering RNA by heating-in-Triton quantitative reverse transcription polymerase chain reaction (HIT qRT-PCR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alnylam Presents New Positive Clinical Results for Givosiran, an Investigational RNAi Therapeutic for the Treatment of Acute Hepatic Porphyrias | Alnylam Pharmaceuticals, Inc. [alnylampharmaceuticalsinc.gcs-web.com]
- 6. An investigational RNAi therapeutic targeting antithrombin for the treatment of hemophilia A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting of antithrombin in hemophilia A or B with investigational siRNA therapeutic this compound—Results of the phase 1 inhibitor cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. What clinical trials have been conducted for Inclisiran sodium? [synapse.patsnap.com]
- 10. Alnylam Pharmaceuticals Press Release | Jun 07, 2020 | Alnylam Presents Positive Phase 3 Results from ILLUMINATE-A Study of Lumasiran, an Investigational RNAi Therap [investors.alnylam.com]
- 11. Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. worthington-biochem.com [worthington-biochem.com]
- 14. researchgate.net [researchgate.net]
- 15. Quantification of siRNA using competitive qPCR - PMC [pmc.ncbi.nlm.nih.gov]
Fitusiran: An In-depth Technical Guide to In Vitro and In Vivo Proof-of-Concept
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro and in vivo proof-of-concept studies for fitusiran (B607641), an investigational small interfering RNA (siRNA) therapeutic for the prophylactic treatment of hemophilia A and B, with or without inhibitors.[1][2] this compound's novel mechanism of action aims to rebalance (B12800153) hemostasis by lowering antithrombin (AT), a key endogenous anticoagulant, thereby enhancing thrombin generation.[3][4]
Mechanism of Action: RNA Interference-Mediated Antithrombin Reduction
This compound is a GalNAc-conjugated siRNA that specifically targets hepatocytes.[5] Within the liver cells, it utilizes the natural RNA interference (RNAi) pathway to degrade the messenger RNA (mRNA) for SERPINC1, the gene encoding antithrombin.[3][5] This targeted degradation prevents the synthesis of antithrombin, leading to reduced levels of circulating AT.[3] By decreasing the concentration of this key inhibitor of thrombin (Factor IIa) and Factor Xa, this compound effectively increases thrombin generation, which helps to compensate for the underlying factor deficiency in individuals with hemophilia.[1][5]
Caption: this compound's mechanism of action in hepatocytes.
In Vitro Proof-of-Concept
Thrombin Generation Assay (TGA)
The procoagulant effect of this compound is primarily assessed using the Thrombin Generation Assay (TGA), a global hemostasis assay that measures the overall potential of a plasma sample to generate thrombin.[5]
Experimental Protocol: Calibrated Automated Thrombogram (CAT)
-
Sample Preparation: Platelet-poor plasma (PPP) is prepared from whole blood collected in 3.2% sodium citrate (B86180) tubes via centrifugation.[5]
-
Reagent Preparation: All reagents, including the Thrombin Calibrator and PPP Reagent, and plasma samples are pre-warmed to 37°C.[5]
-
Plate Setup: In a 96-well microplate, 20 µL of Thrombin Calibrator is added to designated wells, and 20 µL of PPP Reagent is added to the sample wells.[5]
-
Sample Addition: 80 µL of the plasma sample is added to both the calibrator and corresponding sample wells.[5]
-
Initiation of Thrombin Generation: The reaction is initiated by dispensing 20 µL of the FluCa solution (a fluorogenic substrate and calcium) into all wells.[5]
-
Data Acquisition: The microplate is immediately placed into a pre-warmed (37°C) fluorometer with a 390 nm excitation filter and a 460 nm emission filter to measure the fluorescence generated over time.[5]
In vitro studies using plasma from patients with severe deficiencies of factor V, VII, or X have demonstrated that the addition of this compound improves thrombin generation, suggesting its potential therapeutic benefit in other rare bleeding disorders.[3]
Caption: Workflow for the in vitro Thrombin Generation Assay.
In Vivo Proof-of-Concept
Preclinical studies in animal models were crucial in establishing the in vivo efficacy and proof-of-concept for this compound.
Animal Models
-
Factor VIII-Deficient Mice: These mice serve as a model for hemophilia A. Studies in FVIII-deficient mice with heterozygous AT deficiency showed increased thrombin generation and reduced bleeding after tail clipping, supporting the therapeutic rationale of AT reduction.[1]
-
Wild-Type Mice and Non-Human Primates: this compound demonstrated potent, dose-dependent, and durable reductions in AT levels in these animals, leading to improved thrombin generation.[1]
-
Factor X-Deficient Mice (f10low): A model of severe FX deficiency (<1% FX activity) was developed to assess this compound's potential in other rare bleeding disorders.[6][7]
Key In Vivo Experiments and Findings
Saphenous Vein Bleeding Model
This model is used to assess in vivo hemostasis.
Experimental Protocol:
-
Mice are anesthetized.
-
The saphenous vein is punctured with a needle.
-
The time to clot formation and the number of re-bleeds are monitored.
In a study comparing this compound to FVIII replacement in FVIII-deficient mice, a 10 mg/kg dose of this compound resulted in a similar hemostatic response to a 25 IU/kg dose of FVIII concentrate.[1] In FX-deficient mice, two weekly doses of 10 mg/kg this compound reduced AT levels to approximately 17% and significantly improved clot formation in the saphenous vein puncture model.[6]
Tail Clip Assay
This is another common model to evaluate bleeding tendency.
Experimental Protocol:
-
Mice are anesthetized.
-
The distal portion of the tail is transected.
-
Blood loss is quantified over a specific period.
In FX-deficient mice, this model demonstrated a significant bleeding tendency compared to wild-type mice, which was correctable with FX infusion.[7]
Quantitative Data from In Vivo Studies
| Study Population | Model | This compound Dose | Key Findings |
| FVIII-deficient mice | Saphenous Vein Bleeding | 10 mg/kg | Similar hemostatic response to 25 IU/kg FVIII concentrate.[1] |
| FX-deficient mice (f10low) | Thrombin Generation Assay | 2 x 10 mg/kg (weekly) | Antithrombin levels reduced to 17 ± 6%; Endogenous Thrombin Potential (ETP) increased fourfold; Thrombin peak increased two- to threefold.[6][7] |
| FX-deficient mice (f10low) | Saphenous Vein Puncture | 2 x 10 mg/kg (weekly) | Number of clots increased from 2 ± 2 to 8 ± 6 per 30 minutes.[6][7] |
| FX-deficient mice (f10low) | Tail Clip Assay | - | Blood loss increased from 12 ± 16 µL (wild-type) to 590 ± 335 µL.[7] |
Clinical Development and Efficacy
This compound has undergone extensive clinical development, demonstrating significant efficacy in reducing bleeding rates in individuals with hemophilia A or B, with and without inhibitors.
Quantitative Data from Clinical Trials
| Trial | Patient Population | This compound Regimen | Comparator | Key Efficacy Endpoints |
| ATLAS-A/B | Hemophilia A or B without inhibitors | 80 mg monthly prophylaxis | On-demand factor concentrates | Median ABR: 0.0 vs 21.8; Zero treated bleeds: 50.6% vs 5.0%.[2][8] |
| ATLAS-INH | Hemophilia A or B with inhibitors | 80 mg monthly prophylaxis | On-demand bypassing agents (BPAs) | Median ABR: 0.0 vs 16.8; Zero treated bleeds: 65.8% vs 5.3%.[1][8] |
| ATLAS-PPX | Hemophilia A or B with or without inhibitors | 80 mg monthly prophylaxis | Prior prophylaxis with CFC/BPA | Median ABR: 0.0 vs 4.4; Zero treated bleeds: 63.1% vs 16.9%.[1][9] |
| Phase 1 (Part D) | Hemophilia A or B with inhibitors | 50 mg and 80 mg monthly | - | AT reduction from baseline: 82.0% and 87.4%, respectively.[1] |
| Phase 2 OLE (AT-based regimen) | Hemophilia A or B with or without inhibitors | AT-based dosing (targeting 15-35% AT activity) | - | Median observed ABR: 0.87.[10][11] |
ABR: Annualized Bleeding Rate; CFC: Clotting Factor Concentrate; BPA: Bypassing Agent; OLE: Open-Label Extension.
Caption: Logical relationship of key Phase 3 trials.
Conclusion
The in vitro and in vivo proof-of-concept studies for this compound have robustly demonstrated its mechanism of action and procoagulant potential. By targeting and silencing antithrombin synthesis, this compound effectively increases thrombin generation, leading to a rebalancing of hemostasis. Preclinical animal models have validated this approach, showing improved hemostasis in both hemophilia and other rare bleeding disorder models. These foundational studies have paved the way for successful clinical development, where this compound has shown a significant reduction in bleeding rates for individuals with hemophilia A or B, regardless of inhibitor status, offering a promising new prophylactic treatment paradigm.
References
- 1. Antithrombin lowering in hemophilia: a closer look at this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hemophiliafed.org [hemophiliafed.org]
- 3. An investigational RNAi therapeutic targeting antithrombin for the treatment of hemophilia A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. ashpublications.org [ashpublications.org]
- 7. This compound reduces bleeding in factor X-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Data from two Phase 3 studies demonstrating this compound significantly reduced bleeds in people with hemophilia A or B, with or without inhibitors, were featured at ASHâs plenary and late-breaking sessions [sanofi.com]
- 9. This compound reduces bleeding events in patients with severe haemophilia - BJH [bjh.be]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. Long-term safety and efficacy of this compound prophylaxis, and perioperative management, in people with hemophilia A or B - PMC [pmc.ncbi.nlm.nih.gov]
Rationale for Targeting Antithrombin in Rare Bleeding Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rare bleeding disorders, such as hemophilia A and B, are characterized by a deficiency in specific clotting factors, leading to insufficient thrombin generation and a lifelong risk of spontaneous and traumatic bleeding. The traditional treatment paradigm has centered on replacing the missing coagulation factors. However, the development of inhibitory antibodies and the burdensome intravenous administration schedules have driven the search for alternative therapeutic strategies. A promising novel approach involves rebalancing the coagulation cascade by targeting natural anticoagulants. This guide provides an in-depth technical overview of the rationale and methodology for targeting antithrombin (AT), a key serine protease inhibitor of the coagulation system. By reducing AT levels, this strategy aims to enhance thrombin generation and restore hemostasis in individuals with rare bleeding disorders. This document details the mechanism of action, preclinical and clinical evidence for AT-targeting therapies, comprehensive experimental protocols, and the signaling pathways involved.
The Rationale for Rebalancing Coagulation by Targeting Antithrombin
In a healthy individual, hemostasis is maintained through a delicate equilibrium between procoagulant and anticoagulant pathways. In rare bleeding disorders like hemophilia, this balance is shifted towards hypocoagulability due to impaired thrombin generation.[1][2] The central hypothesis behind targeting antithrombin is that by downregulating a key anticoagulant, the hemostatic balance can be shifted back towards a more procoagulant state, thereby compensating for the underlying clotting factor deficiency.[3][4]
Antithrombin, a glycoprotein (B1211001) encoded by the SERPINC1 gene, is a potent inhibitor of several serine proteases in the coagulation cascade, most notably thrombin (Factor IIa) and Factor Xa.[5][6][7] Its inhibitory activity is dramatically enhanced by heparin.[5] Observations in patients with hemophilia who have a co-inherited prothrombotic condition, such as AT deficiency, often exhibit a milder bleeding phenotype, providing a strong clinical basis for this therapeutic strategy.[3] By reducing the levels of circulating antithrombin, it is possible to increase the amount of active thrombin generated, leading to the formation of a more stable fibrin (B1330869) clot and improved hemostasis.[8][9] This approach is particularly advantageous as it is independent of the specific factor deficiency and has the potential to be effective in patients who have developed inhibitors to factor replacement therapies.[3][10]
Therapeutic Strategies for Targeting Antithrombin: Fitusiran (B607641)
The leading therapeutic agent designed to target antithrombin is this compound, an investigational small interfering RNA (siRNA) therapeutic.[3][7]
Mechanism of Action of this compound
This compound is designed to specifically silence the SERPINC1 gene in hepatocytes, the primary site of antithrombin synthesis.[3][8] The siRNA is conjugated to a triantennary N-acetylgalactosamine (GalNAc) ligand, which facilitates targeted delivery to hepatocytes via the asialoglycoprotein receptor.[7][11] Once inside the hepatocyte, the siRNA engages the RNA-induced silencing complex (RISC).[7][11] The RISC-siRNA complex then binds to and cleaves the messenger RNA (mRNA) of SERPINC1, preventing its translation into the antithrombin protein.[7][8] This leads to a sustained reduction in the levels of circulating antithrombin, thereby increasing thrombin generation and rebalancing hemostasis.[9][12]
Quantitative Data from Clinical Trials
The efficacy and safety of this compound have been evaluated in a series of clinical trials known as the ATLAS program. The following tables summarize key quantitative data from these studies.
Table 1: Annualized Bleeding Rates (ABR) in Phase 3 ATLAS Trials
| Trial | Patient Population | Treatment Arm | Median ABR (IQR) | ABR Reduction vs. On-Demand | Zero Bleeds | Reference(s) |
| ATLAS-INH | Hemophilia A/B with Inhibitors | This compound 80 mg monthly | 0.00 | 90.8% (p<0.0001) | 65.8% | [13][14][15] |
| On-Demand Bypassing Agents | 16.8 | - | 5.3% | [13][14][15] | ||
| ATLAS-A/B | Hemophilia A/B without Inhibitors | This compound 80 mg monthly | 0.0 | 89.9% (p<0.0001) | 50.6% | [13][16] |
| On-Demand Factor Concentrates | 21.8 | - | 5.0% | [13][16] | ||
| ATLAS-PPX | Hemophilia A/B with/without Inhibitors (switched from prior prophylaxis) | This compound 80 mg monthly | 0.0 (0.0-2.3) | 61.1% (p=0.0008) vs. prior prophylaxis | 63.1% | [16][17] |
| Prior Prophylaxis (BPA/CFC) | 4.4 (2.2-10.9) | - | 16.9% | [16][17] |
Table 2: Antithrombin Activity and Thrombin Generation
| Trial Phase | Patient Population | Dose | Mean Maximum AT Reduction from Baseline | Mean Thrombin Generation Increase | Reference(s) |
| Phase 1 | Hemophilia A/B with Inhibitors | 50 mg monthly | 82.0% | Associated with AT reduction | [18] |
| 80 mg monthly | 87.4% | Associated with AT reduction | [18] | ||
| Phase 1/2 Extension | Hemophilia A/B without Inhibitors | 80 mg monthly (fixed dose) | 87% | 289% | [19] |
| Phase 2 OLE | Hemophilia A/B with/without Inhibitors | Original Dose Regimen | 96% | Associated with AT reduction | [12] |
Key Experimental Protocols
Measurement of Antithrombin Activity (Chromogenic Assay)
This assay quantitatively measures the functional activity of antithrombin in plasma.
Principle: The assay is based on the inhibition of a known amount of a serine protease (Factor Xa or Thrombin) by the antithrombin in the plasma sample, in the presence of heparin. The residual amount of the protease is then determined by its ability to cleave a chromogenic substrate, releasing a colored product (p-nitroaniline), which is measured spectrophotometrically. The color intensity is inversely proportional to the antithrombin activity in the sample.[6][20][21]
Methodology:
-
Sample Preparation: Collect venous blood in 3.2% trisodium (B8492382) citrate. Prepare platelet-poor plasma by centrifugation at 2000 x g for 15 minutes.[22]
-
Dilution: Dilute the test plasma and standards with a buffer containing heparin.[22]
-
Reaction:
-
Chromogenic Substrate Addition: Add a chromogenic substrate specific for the protease (e.g., S-2765 for FXa).[20]
-
Measurement: The residual active protease will cleave the substrate, releasing p-nitroaniline (pNA). Measure the rate of pNA release (kinetic method) or the total absorbance after a fixed time (end-point method) at 405 nm using a spectrophotometer.[20][22]
-
Calculation: Construct a standard curve by plotting the absorbance values of the standards against their known antithrombin concentrations. Determine the antithrombin activity of the test sample from this curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Press Release: Two this compound Phase 3 studies published in The Lancet and The Lancet Haematology highlight potential to address unmet needs across all types of hemophilia [sanofi.com]
- 3. How to find the chemical modification of this compound? [synapse.patsnap.com]
- 4. Animal Models of Hemophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of a standardized protocol for thrombin generation using the calibrated automated thrombogram: A Nordic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antithrombin activity | Synnovis [synnovis.co.uk]
- 7. RNAi for the Treatment of People with Hemophilia: Current Evidence and Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An investigational RNAi therapeutic targeting antithrombin for the treatment of hemophilia A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antithrombin lowering in hemophilia: a closer look at this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alnylam Pharmaceuticals Press Release | Mar 14, 2016 | Alnylam Initiates this compound (ALN-AT3) Dosing in Hemophilia A and B Patients with Inhibitors in Ongoing Phase 1 [investors.alnylam.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. hemophiliafed.org [hemophiliafed.org]
- 14. hemophilianewstoday.com [hemophilianewstoday.com]
- 15. ATLAS-INH: this compound Reduces Bleeding Rates in Hemophilia A and B With Inhibitors | Cancer Nursing Today [cancernursingtoday.com]
- 16. ashpublications.org [ashpublications.org]
- 17. ashpublications.org [ashpublications.org]
- 18. Targeting of antithrombin in hemophilia A or B with investigational siRNA therapeutic this compound—Results of the phase 1 inhibitor cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Antithrombin Assays [practical-haemostasis.com]
- 21. nodia.com [nodia.com]
- 22. Antithrombin (anti-FIIa) - ChromogenicSubstrates.com [chromogenicsubstrates.com]
Methodological & Application
Fitusiran Administration Protocol for In Vivo Animal Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fitusiran (B607641) is an investigational small interfering RNA (siRNA) therapeutic designed to rebalance (B12800153) hemostasis in individuals with hemophilia A and B, with or without inhibitors. It employs the RNA interference (RNAi) mechanism to silence the expression of antithrombin (AT), a key endogenous anticoagulant. By reducing AT levels, this compound increases thrombin generation, thereby improving clot formation and reducing bleeding episodes.[1][2] These application notes provide detailed protocols for the in vivo administration of this compound in animal models, along with methodologies for assessing its pharmacodynamic effects and hemostatic efficacy.
Mechanism of Action
This compound is a synthetic, double-stranded siRNA conjugated to a triantennary N-acetylgalactosamine (GalNAc) moiety. This ligand facilitates the targeted delivery of the siRNA to hepatocytes.[3] Once inside the liver cells, the siRNA is incorporated into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA guides the RISC to the messenger RNA (mRNA) transcript of the antithrombin gene (SERPINC1). This binding leads to the cleavage and subsequent degradation of the AT mRNA, thereby inhibiting the synthesis of the antithrombin protein and reducing its circulating levels in the plasma.[1][4] The reduction in this key anticoagulant shifts the hemostatic balance towards a more procoagulant state.[1][2]
Data Presentation
Table 1: this compound Dose-Response in Murine Models
| Animal Model | Dose (mg/kg) | Dosing Regimen | Key Pharmacodynamic and Hemostatic Effects | Reference(s) |
| Factor VIII-Deficient (Hemophilia A) Mice | 10 | Single subcutaneous dose | In a saphenous vein bleeding model, the hemostatic response was comparable to that of a 25 IU/kg FVIII concentrate infusion. | [4] |
| Factor X-Deficient Mice | 10 | Two subcutaneous doses administered one week apart | - Residual antithrombin activity: 17 ± 6% - 4-fold increase in Endogenous Thrombin Potential (ETP) - 2 to 3-fold increase in peak thrombin - Increased clot formation in the saphenous vein puncture model (8 ± 6 clots/30 min vs. 2 ± 2 in controls). | [3][5] |
| Wild-type, Hemophilia A, and Non-Human Primates with anti-FVIII inhibitors | Dose-dependent | Not specified | Potent, dose-dependent, and durable reductions in antithrombin levels, leading to improved thrombin generation. | [4][6] |
Table 2: Pharmacokinetic Parameters of this compound in Humans (for reference)
| Parameter | 20 mg Dose | 50 mg Dose | Reference(s) |
| Mean Cmax (ng/mL) | 34.4 (10.1) | 84.1 (58.7) | [7] |
| Mean Tmax (hours) | 2.88 (0.5 – 4.33) | 3.78 (0.42 – 11.9) | [7] |
| Mean AUC (ng x h/mL) | 491 (83.8) | 1290 (377) | [7] |
| Mean Half-life (hours) | 5.57 (2.36) | 7.98 (4.74) | [7] |
Experimental Protocols
Protocol 1: this compound Administration in Mice
Objective: To administer this compound subcutaneously to mice for the evaluation of its pharmacodynamic and hemostatic effects.
Materials:
-
This compound solution (formulated in sterile saline or as specified)
-
Hemophilia A (FVIII-deficient) or Factor X-deficient mice
-
Sterile insulin (B600854) syringes with 28-gauge or smaller needles
-
Animal scale
-
70% ethanol
Procedure:
-
Animal Preparation: Allow mice to acclimatize to the facility for at least one week prior to the experiment.
-
Dose Calculation: Weigh each mouse immediately before dosing to calculate the precise volume of this compound solution to be administered based on the desired mg/kg dose.
-
Administration:
-
Restrain the mouse securely.
-
Lift the skin on the back, slightly off-center from the spine, to create a tent.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle into the base of the skin tent, parallel to the spine, ensuring it is in the subcutaneous space.
-
Inject the calculated volume of this compound solution.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds.
-
-
Post-Administration Monitoring: Monitor the animals for any adverse reactions at the injection site and for general health status according to the institutional animal care and use committee (IACUC) guidelines.
Protocol 2: Murine Tail Clip Bleeding Assay
Objective: To assess the in vivo hemostatic efficacy of this compound by quantifying blood loss following a standardized tail clip injury.
Materials:
-
This compound-treated and control mice
-
Anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail)
-
Surgical blade or sharp scissors
-
Pre-weighed collection tubes containing a known volume of saline at 37°C
-
Water bath at 37°C
-
Hemoglobin quantification kit or spectrophotometer
Procedure:
-
Animal Preparation: Administer this compound or vehicle control to mice according to the study design.
-
Anesthesia: Anesthetize the mouse to an appropriate surgical plane.
-
Tail Preparation: Place the distal portion of the tail in pre-warmed saline (37°C) for a defined period (e.g., 2 minutes) to normalize circulation.
-
Injury: Carefully blot the tail dry. Using a sharp surgical blade, transect the tail at a precise distance from the tip (e.g., 3 mm).
-
Blood Collection: Immediately immerse the tail into a pre-weighed collection tube containing saline at 37°C.[1]
-
Monitoring: Monitor for bleeding for a set period (e.g., 20-40 minutes).[8][9]
-
Quantification of Blood Loss: Determine the total blood loss by measuring the hemoglobin concentration in the saline using a spectrophotometer and comparing it to a standard curve.[1]
Protocol 3: Murine Saphenous Vein Puncture Model
Objective: To evaluate the effect of this compound on clot formation and bleeding following a puncture injury to the saphenous vein.
Materials:
-
This compound-treated and control mice
-
Anesthetic
-
Restraining device or platform
-
23-25 gauge needle or lancet
-
Filter paper or pre-weighed gauze
-
Timer
Procedure:
-
Animal Preparation: Administer this compound or vehicle control as per the study protocol.
-
Anesthesia and Restraint: Anesthetize the mouse and secure it in a supine position to provide clear access to the saphenous vein on the hind limb.[10]
-
Vein Exposure: Carefully remove the fur over the saphenous vein.
-
Injury: Puncture the saphenous vein with a 23-gauge needle.[10]
-
Monitoring Bleeding: Start a timer immediately upon injury. Gently blot the blood that emerges from the puncture site with pre-weighed filter paper at regular intervals (e.g., every 30 seconds) until bleeding ceases.[5]
-
Clot Disruption (Optional but recommended): After bleeding has stopped, the newly formed clot can be gently disrupted to assess the stability of the clot and monitor for re-bleeding.[10]
-
Data Collection: Record the time to cessation of bleeding and the number of clots formed over a defined period (e.g., 30 minutes). The amount of blood loss can be quantified by weighing the filter paper before and after blotting.
Protocol 4: Antithrombin (AT) Activity Assay
Objective: To measure the functional activity of antithrombin in animal plasma samples.
Principle: This is a chromogenic assay. In the presence of heparin, antithrombin in the plasma sample inhibits a known excess amount of a target serine protease (either Factor Xa or thrombin). The residual protease activity is then measured by its ability to cleave a chromogenic substrate, releasing a colored product (p-nitroaniline), which is quantified spectrophotometrically at 405 nm. The color intensity is inversely proportional to the antithrombin activity in the sample.[2][10]
Procedure Outline:
-
Sample Preparation: Collect blood from animals into citrate-containing tubes. Centrifuge to obtain platelet-poor plasma.
-
Assay:
-
Dilute the plasma sample.
-
Incubate the diluted plasma with an excess of heparin and either Factor Xa or thrombin.
-
Add the chromogenic substrate.
-
Measure the change in absorbance at 405 nm over time using a microplate reader.
-
-
Calculation: Determine the AT activity by comparing the sample's absorbance to a standard curve generated with plasma calibrators of known antithrombin activity.
Protocol 5: Thrombin Generation Assay (TGA)
Objective: To assess the overall potential of plasma to generate thrombin after the initiation of coagulation.
Principle: The Calibrated Automated Thrombogram (CAT) is a widely used method. A small amount of tissue factor and phospholipids (B1166683) are added to platelet-poor plasma to trigger coagulation. A fluorogenic substrate for thrombin is also included. As thrombin is generated, it cleaves the substrate, releasing a fluorescent signal that is continuously measured. The resulting "thrombogram" (thrombin generation curve) provides several parameters, including the lag time, time to peak, peak thrombin concentration, and the endogenous thrombin potential (ETP), which is the total amount of thrombin generated over time.[11][12]
Procedure Outline:
-
Sample Preparation: Prepare platelet-poor plasma from citrated blood samples.
-
Assay:
-
Pipette 80 µL of plasma into a 96-well plate.
-
Add 20 µL of a reagent containing tissue factor and phospholipids. For calibrator wells, a thrombin calibrator is added instead.
-
Incubate at 37°C.
-
Initiate the reaction by adding 20 µL of a reagent containing the fluorogenic substrate and calcium chloride.
-
-
Measurement: Measure the fluorescence signal over time using a fluorometer.
-
Analysis: Use dedicated software to analyze the fluorescence data, generate the thrombogram, and calculate the key parameters (Lag Time, ETP, Peak Thrombin, Time to Peak).
Conclusion
This compound demonstrates a clear dose-dependent reduction in antithrombin levels, which translates to increased thrombin generation and improved hemostasis in various preclinical animal models of hemophilia. The protocols outlined in these application notes provide a framework for conducting in vivo studies to further evaluate the pharmacology and efficacy of this compound. Adherence to detailed and standardized experimental procedures is crucial for obtaining reproducible and reliable data in the development of this novel therapeutic approach for hemophilia. Researchers should always conduct studies in accordance with institutional and national guidelines for the ethical and humane care and use of laboratory animals.
References
- 1. Laser-induced noninvasive vascular injury models in mice generate platelet- and coagulation-dependent thrombi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Hybridization LC-MS/MS Methodology for Quantification of siRNA in Plasma, CSF and Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hybridization LC-MS/MS Workflow to Quantify an siRNA Drug Candidate in Plasma, CSF, and Tissues | Altasciences [altasciences.com]
- 4. Laser-Induced Noninvasive Vascular Injury Models in Mice Generate Platelet- and Coagulation-Dependent Thrombi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An investigational RNAi therapeutic targeting antithrombin for the treatment of hemophilia A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antithrombin lowering in hemophilia: a closer look at this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mouse Models of Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. research.vt.edu [research.vt.edu]
Quantifying Fitusiran-Induced Antithrombin Reduction in Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fitusiran (B607641) is an investigational small interfering RNA (siRNA) therapeutic designed for the prophylactic treatment of hemophilia A and B, with or without inhibitors.[1][2] Its novel mechanism of action involves silencing the expression of the SERPINC1 gene, which encodes for antithrombin (AT), a key endogenous anticoagulant.[1][3] By reducing AT levels in the plasma, this compound aims to rebalance (B12800153) hemostasis by increasing thrombin generation, thereby preventing bleeding episodes.[1][4] This document provides detailed application notes and protocols for quantifying the pharmacodynamic effect of this compound, specifically the reduction of antithrombin in plasma.
Mechanism of Action
This compound is a GalNAc-conjugated siRNA that is specifically taken up by hepatocytes.[3] Inside the liver cells, it utilizes the RNA interference (RNAi) machinery to bind to and mediate the degradation of the messenger RNA (mRNA) for antithrombin.[3][5] This targeted degradation prevents the translation of antithrombin mRNA into protein, leading to decreased synthesis and secretion of antithrombin from the liver into the bloodstream.[1][2] As a major inhibitor of thrombin (Factor IIa) and Factor Xa, a reduction in antithrombin levels removes a key brake on the coagulation cascade, resulting in increased and sustained thrombin generation potential.[3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. An investigational RNAi therapeutic targeting antithrombin for the treatment of hemophilia A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antithrombin lowering in hemophilia: a closer look at this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Laboratory guidelines for storage and handling of Fitusiran
Application Notes and Protocols for Fitusiran (B607641)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a small interfering RNA (siRNA) therapeutic designed to lower antithrombin (AT) levels, thereby promoting thrombin generation and rebalancing hemostasis in individuals with hemophilia A or B.[1][2][3] As an RNA-based therapeutic, proper storage and handling are critical to maintain its stability and efficacy. These application notes provide detailed guidelines and protocols for the laboratory storage and handling of this compound.
Mechanism of Action
This compound is conjugated to N-acetylgalactosamine (GalNAc), which facilitates its targeted delivery to hepatocytes via the asialoglycoprotein receptor.[2][3] Once inside the hepatocyte, this compound utilizes the RNA interference (RNAi) pathway. The siRNA unwinds and the antisense strand is incorporated into the RNA-induced silencing complex (RISC). This complex then binds to the messenger RNA (mRNA) of antithrombin, leading to its cleavage and degradation.[2][4] The subsequent reduction in antithrombin synthesis results in increased thrombin generation, which helps to form a stable blood clot.[2][4][5]
Caption: this compound's mechanism of action, from hepatocyte uptake to reduced antithrombin synthesis and increased thrombin generation.
Storage and Stability
Proper storage of this compound is crucial to prevent degradation, particularly from ribonucleases (RNases).[6] The following table summarizes the recommended storage conditions for different formulations of this compound.
| Formulation | Storage Condition | Temperature | Duration | Notes |
| 50 mg Prefilled Pen | Refrigerated | 2°C to 8°C (36°F to 46°F) | Until expiration date | Store in the original carton to protect from light.[7] |
| Room Temperature | 15°C to 30°C (59°F to 86°F) | Single period up to 3 months | Do not return to the refrigerator after storage at room temperature. Discard after 3 months or at the expiration date, whichever comes first.[7][8] | |
| 20 mg Vial | Refrigerated or Room Temp | 2°C to 8°C (36°F to 46°F) or 15°C to 30°C (59°F to 86°F) | Until expiration date | Store in the original carton to protect from light. Do not return to the refrigerator after storage at room temperature.[7][9] |
| In Solvent | Frozen | -20°C | 1 month | Sealed storage, away from moisture.[10] |
| Deep Freeze | -80°C | 6 months | Sealed storage, away from moisture.[10] |
General Storage Precautions:
-
Do not shake this compound at any time.[7]
-
Do not freeze, heat, or expose to direct sunlight.[9]
-
Keep the container tightly sealed in a cool, well-ventilated area.[10]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Antithrombin lowering in hemophilia: a closer look at this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. QFITLIA® (this compound) | For US Patients [qfitlia.com]
- 9. drugs.com [drugs.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Chromogenic Assays in the Evaluation of Fitusiran's Effect on Antithrombin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fitusiran (B607641) is a small interfering RNA (siRNA) therapeutic designed to lower antithrombin (AT) levels, thereby promoting thrombin generation and rebalancing hemostasis in individuals with hemophilia A or B.[1][2][3] Monitoring antithrombin activity is crucial for ensuring the therapeutic efficacy and safety of this compound, with a target AT activity level of 15-35% of normal being optimal.[2][4][5] Chromogenic assays are the recommended method for quantifying AT activity in patients treated with this compound due to their accuracy and reliability.[6][7]
These application notes provide a comprehensive overview and detailed protocols for utilizing chromogenic assays to measure antithrombin activity in the context of this compound therapy.
This compound's Mechanism of Action
This compound is a double-stranded siRNA that targets the messenger RNA (mRNA) for antithrombin, primarily in hepatocytes.[1][3][4] By harnessing the body's natural RNA interference (RNAi) pathway, this compound leads to the degradation of antithrombin mRNA, which in turn reduces the synthesis and circulating levels of antithrombin protein.[1][3] This reduction in antithrombin, a key natural anticoagulant, results in increased thrombin generation, which helps to restore hemostasis and reduce bleeding episodes in hemophilia patients.[1][2]
Data Presentation: Comparison of Commercial Chromogenic Antithrombin Assays
A global comparative field study evaluated the performance of several commercially available chromogenic antithrombin activity assays. The Siemens INNOVANCE® AT assay, which was used in the this compound clinical trials, demonstrated high reliability, particularly within the clinically relevant range of 15-35% AT activity.[8][9] The results of this study are summarized below.
| Antithrombin Activity Level (% of Normal) | Siemens INNOVANCE® AT (Human FXa-based) | Siemens Berichrom® AT III (Bovine Thrombin-based) | Stago STA®-Stachrom® AT III (Bovine Thrombin-based) | HemosIL® Liquid Antithrombin (Bovine FXa-based) |
| 100% | Accurate and reliable | Accurate and reliable | Accurate and reliable | Underestimation observed |
| 36% | Accurate and reliable | Accurate and reliable | Accurate and reliable | Significant underestimation |
| 14% | Accurate and reliable | Increased variability (CV >20%) | High variability, some labs failed to report | No values reported |
| 9% | Accurate and reliable | Increased variability (CV >20%) | All labs failed to measure | No values reported |
CV = Coefficient of Variation
Experimental Protocols
The following are generalized protocols for chromogenic antithrombin assays. For specific applications, it is imperative to refer to the manufacturer's instructions for the particular assay kit and automated coagulation analyzer being used.
Principle of Chromogenic Antithrombin Assays
Chromogenic AT assays are functional assays that measure the ability of antithrombin in a plasma sample to inhibit a known amount of a serine protease (either Factor Xa or Thrombin) in the presence of heparin.[7][10] The residual, uninhibited protease then cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline), which is measured photometrically at 405 nm. The amount of color produced is inversely proportional to the antithrombin activity in the sample.[10][11]
Caption: Workflow of a typical chromogenic antithrombin assay.
Recommended Assay: Siemens INNOVANCE® Antithrombin Assay
This assay is a factor Xa-based chromogenic assay that utilizes human Factor Xa.[8]
Materials:
-
INNOVANCE® Antithrombin Reagent Kit (Siemens Healthineers)
-
Automated Coagulation Analyzer (e.g., Siemens BCS® XP System)
-
Patient citrated plasma
-
Control plasmas (normal and low levels)
-
Calibrator plasma
Protocol:
-
Specimen Collection and Preparation:
-
Collect whole blood into a tube containing 3.2% sodium citrate.
-
The ratio of blood to anticoagulant should be 9:1.
-
Centrifuge the sample at 1500 x g for 15 minutes to obtain platelet-poor plasma.
-
Separate the plasma from the cells and store at 2-8°C if the assay is to be performed within 2 days, or at -20°C for longer storage.
-
-
Reagent Preparation:
-
The INNOVANCE® Antithrombin reagents are typically provided in a liquid, ready-to-use format.
-
Allow reagents to come to room temperature before placing them on the analyzer.
-
Gently mix the reagents by inversion before use.
-
-
Calibration and Quality Control:
-
Perform a calibration using the manufacturer-provided calibrator plasma.
-
Run normal and low control plasmas to ensure the assay is performing within acceptable limits.
-
-
Assay Procedure (Automated):
-
The automated analyzer will perform the following steps:
-
Pipette a specific volume of patient plasma, calibrator, or control into a cuvette.
-
Add the INNOVANCE® Antithrombin reagent, which contains an excess of human Factor Xa and heparin.
-
Incubate to allow the antithrombin in the plasma to inhibit Factor Xa.
-
Add the chromogenic substrate.
-
The analyzer measures the change in absorbance at 405 nm over time.
-
The instrument's software calculates the antithrombin activity based on the calibration curve.
-
-
-
Result Interpretation:
-
Results are typically reported as a percentage of normal activity.
-
For this compound-treated patients, the target range is 15-35%.
-
General Protocol for Other Chromogenic Assays (e.g., Bovine Thrombin-based)
This protocol outlines the general steps for assays like the Siemens Berichrom® AT III or Stago STA®-Stachrom® AT III.
Materials:
-
Chromogenic Antithrombin Assay Kit (e.g., Berichrom® or STA®-Stachrom®)
-
Automated Coagulation Analyzer
-
Patient citrated plasma
-
Control plasmas
-
Calibrator plasma
Protocol:
-
Specimen Collection and Preparation: Follow the same procedure as described for the INNOVANCE® assay.
-
Reagent Preparation:
-
Some kits may require reconstitution of lyophilized reagents. Follow the manufacturer's instructions for reconstitution and stability.
-
Allow reagents to equilibrate to the appropriate temperature as specified in the package insert.
-
-
Calibration and Quality Control:
-
Perform a multi-point calibration as per the manufacturer's instructions.
-
Run quality control samples at different levels to validate the assay performance.
-
-
Assay Procedure (Automated):
-
The analyzer will typically perform these steps:
-
A pre-dilution of the plasma sample may be required.
-
The diluted plasma is incubated with a reagent containing an excess of bovine thrombin and heparin.
-
During this incubation, the antithrombin in the plasma neutralizes a portion of the thrombin.
-
A chromogenic substrate specific for thrombin is added.
-
The residual thrombin cleaves the substrate, leading to a color change.
-
The rate of color development is measured at 405 nm and is inversely proportional to the antithrombin activity.
-
-
-
Result Interpretation:
-
Antithrombin activity is calculated from the calibration curve and expressed as a percentage.
-
Be aware of the potential for increased variability at low AT levels with these assays, as indicated in the comparative data.
-
Conclusion
Chromogenic assays are indispensable tools for monitoring antithrombin activity in patients undergoing this compound therapy. The Siemens INNOVANCE® Antithrombin assay has been shown to be a reliable and accurate method, particularly within the target therapeutic range for this compound. Adherence to standardized protocols and the use of validated assay systems are critical for ensuring patient safety and the optimal management of hemophilia with this novel therapeutic agent.
References
- 1. sysmex-ap.com [sysmex-ap.com]
- 2. Global Comparative Antithrombin Field Study: Impact of Laboratory Assay Variability on the Assessment of Antithrombin Activity Measurement at this compound Clinical Decision‐Making Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. siemens-healthineers.com [siemens-healthineers.com]
- 4. biosystemsne.com.br [biosystemsne.com.br]
- 5. sysmex-ap.com [sysmex-ap.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Evaluation of the interference of this compound and antithrombin lowering in plasma on routine coagulation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. siemens-healthineers.com [siemens-healthineers.com]
- 9. Global Comparative Antithrombin Field Study: Impact of Laboratory Assay Variability on the Assessment of Antithrombin Activity Measurement at this compound Clinical Decision-Making Points - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. siemens-healthineers.com [siemens-healthineers.com]
- 11. stago-us.com [stago-us.com]
Establishing a Fitusiran Dose-Response Curve in Experimental Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals.
Abstract
Fitusiran (B607641) is an investigational small interfering RNA (siRNA) therapeutic designed to rebalance (B12800153) hemostasis in individuals with hemophilia A and B, with or without inhibitors, by targeting and reducing antithrombin (AT), a key endogenous anticoagulant.[1][2] Preclinical studies have been instrumental in establishing the proof-of-concept for this therapeutic approach, demonstrating a clear dose-dependent relationship between this compound administration, antithrombin reduction, and subsequent improvement in hemostatic potential.[2][3] These application notes provide a detailed summary of key quantitative data from preclinical and clinical dose-response studies and outline the experimental protocols for pivotal assays used to evaluate the efficacy of this compound in various experimental models.
Introduction
Hemophilia is a genetic bleeding disorder characterized by a deficiency in clotting factor VIII (hemophilia A) or factor IX (hemophilia B), leading to insufficient thrombin generation and a lifelong bleeding diathesis. The current standard of care involves factor replacement therapy, which can be burdensome and complicated by the development of inhibitory antibodies. This compound offers a novel, factor-independent approach by utilizing the RNA interference (RNAi) mechanism to silence the expression of antithrombin, a natural anticoagulant that inhibits thrombin and other procoagulant factors.[3][4] By reducing AT levels, this compound aims to increase thrombin generation, thereby promoting effective hemostasis.[4] Establishing a clear dose-response relationship is a critical step in the preclinical development of this compound, enabling the determination of optimal therapeutic dosing to achieve the desired hemostatic effect while minimizing potential risks.
Mechanism of Action
This compound is a synthetic siRNA that specifically targets the messenger RNA (mRNA) for antithrombin in hepatocytes.[1] Upon subcutaneous administration, this compound is taken up by liver cells, where it engages the natural RNAi pathway. The siRNA directs the RNA-induced silencing complex (RISC) to bind to and cleave the antithrombin mRNA, preventing its translation into the antithrombin protein.[1] The consequent decrease in circulating antithrombin levels leads to increased thrombin generation, thereby promoting hemostasis.[3]
Data Presentation
The following tables summarize the dose-response data for this compound from key preclinical and clinical studies.
Table 1: this compound Dose-Response in Factor X-Deficient Mice
| Dose (mg/kg) | Route of Administration | Residual Antithrombin Activity (%) | Change in Thrombin Generation | Reference |
| 2 x 10 | Subcutaneous | 17 ± 6 | 4-fold increase in ETP, 2 to 3-fold increase in Peak Thrombin | [5][6] |
Table 2: this compound Hemostatic Efficacy in FVIII-Deficient Mice
| Dose (mg/kg) | Route of Administration | Outcome in Saphenous Vein Bleeding Model | Reference |
| 10 | Subcutaneous | Similar hemostatic response to 25 IU/kg FVIII concentrate | [3] |
Table 3: this compound Dose-Response in Humans with Hemophilia
| Dose | Route of Administration | Mean Maximal Antithrombin Lowering (%) | Mean Maximal Thrombin Generation Increase (%) | Reference |
| 50 mg (monthly) | Subcutaneous | 81 ± 2 | 368 ± 113 | [7] |
| 80 mg (monthly) | Subcutaneous | 87.4 | Not specified | [4] |
Experimental Protocols
Protocol 1: Tail Clip Bleeding Model
Objective: To assess the in vivo hemostatic efficacy of this compound by quantifying blood loss following a standardized tail clip injury.[1]
Materials:
-
FVIII-deficient or FX-deficient mice
-
This compound solution
-
Saline (vehicle control)
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors or scalpel
-
Pre-weighed filter paper or collection tubes containing saline
-
Spectrophotometer
Procedure:
-
Administer this compound or vehicle control to mice according to the study design (e.g., subcutaneous injection at a specified dose and time point before the bleeding challenge).[1]
-
Anesthetize the mouse.
-
Place the distal portion of the tail in a pre-warmed saline solution (37°C) for a defined period to normalize circulation.[1]
-
Carefully blot the tail dry.
-
Using a sharp surgical blade, transect the tail at a precise diameter (e.g., 3 mm from the tip).[1]
-
Immediately immerse the tail in a pre-weighed collection tube containing a known volume of saline at 37°C.[1]
-
Allow the tail to bleed freely for a predetermined duration (e.g., 10 minutes) or until bleeding ceases.
-
Remove the tail from the saline and measure the total blood loss by determining the hemoglobin concentration in the saline using a spectrophotometer.
-
Compare the blood loss between this compound-treated and control groups.
Protocol 2: Saphenous Vein Bleeding Model
Objective: To evaluate the effect of this compound on clot formation and bleeding time following a puncture injury to the saphenous vein.
Materials:
-
FVIII-deficient or appropriate mouse model
-
This compound solution
-
Saline (vehicle control)
-
Anesthetic (e.g., isoflurane)
-
30-gauge needle
-
Filter paper
-
Microscope
-
Timer
Procedure:
-
Administer this compound or vehicle control to the mice as per the study protocol.
-
Anesthetize the mouse and secure it in a position that provides clear access to the saphenous vein on the hind limb.
-
Carefully remove the fur over the saphenous vein.
-
Under microscopic guidance, puncture the saphenous vein with a 30-gauge needle.[1]
-
Start a timer immediately upon puncture.[1]
-
Gently blot the resulting drop of blood with filter paper at regular intervals (e.g., every 15-30 seconds) without disturbing the injury site.[1]
-
Record the time to cessation of bleeding (defined as no new blood appearing on the filter paper for a set duration).
-
Compare the bleeding time and/or clot formation between the treated and control groups.[1]
Protocol 3: Thrombin Generation Assay (TGA)
Objective: To measure the effect of this compound-mediated antithrombin reduction on the dynamics of thrombin generation in plasma.
Materials:
-
Citrated mouse plasma from treated and control animals
-
Thrombin generation trigger reagent (e.g., tissue factor and phospholipids)
-
Fluorogenic thrombin substrate
-
Thrombin calibrator
-
96-well microplate (black, flat-bottom)
-
Fluorometer with a temperature-controlled plate reader
Procedure:
-
Collect blood from mice via an appropriate method (e.g., cardiac puncture) into citrate-containing tubes.
-
Prepare platelet-poor plasma (PPP) by centrifugation.
-
In a 96-well plate, add a defined volume of PPP from each animal.
-
Add the thrombin generation trigger reagent to each well.
-
Dispense the fluorogenic substrate and calcium into the wells to initiate the reaction.[1]
-
Immediately place the plate in a pre-warmed (37°C) fluorometer and measure the fluorescence intensity over time.[1]
-
The instrument software calculates the thrombin generation curve based on the rate of substrate cleavage, which is proportional to the amount of active thrombin.
-
Key parameters to analyze include:
-
Lag Time: Time to the start of thrombin generation.
-
Endogenous Thrombin Potential (ETP): The total amount of thrombin generated over time (area under the curve).
-
Peak Thrombin: The maximum concentration of thrombin reached.
-
Time to Peak: The time taken to reach the peak thrombin concentration.
-
-
Compare these parameters between this compound-treated and control groups to quantify the impact on thrombin generation capacity.
Conclusion
The preclinical data strongly support a dose-dependent effect of this compound on antithrombin reduction and a corresponding enhancement of thrombin generation and hemostasis in experimental models of hemophilia. The detailed protocols provided herein offer a standardized approach for researchers to establish a robust dose-response curve for this compound and similar novel hemostatic agents. These methodologies are crucial for determining the therapeutic window and advancing the development of innovative treatments for bleeding disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. An investigational RNAi therapeutic targeting antithrombin for the treatment of hemophilia A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antithrombin lowering in hemophilia: a closer look at this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting of antithrombin in hemophilia A or B with investigational siRNA therapeutic this compound—Results of the phase 1 inhibitor cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound reduces bleeding in factor X-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Fitusiran in Factor X-Deficient Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Factor X (FX) deficiency is a rare, inherited bleeding disorder characterized by reduced levels of functional coagulation Factor X, a critical component of the common pathway of the coagulation cascade. This deficiency leads to impaired thrombin generation and a lifelong bleeding diathesis. Current treatment strategies primarily rely on plasma-derived or recombinant FX concentrates. Fitusiran (B607641), an investigational small interfering RNA (siRNA) therapeutic, presents a novel approach by targeting antithrombin (AT), a key endogenous anticoagulant. By silencing AT synthesis in hepatocytes, this compound aims to rebalance (B12800153) hemostasis by increasing thrombin generation, a mechanism that could be beneficial for individuals with FX deficiency.[1][2][3] This document provides a detailed overview of the preclinical evaluation of this compound in a mouse model of FX deficiency, summarizing key quantitative data and experimental protocols to guide further research and development.
Mechanism of Action of this compound
This compound is designed to specifically target and degrade the messenger RNA (mRNA) for antithrombin within hepatocytes.[2] This is achieved through the following steps:
-
Targeted Delivery : this compound is conjugated to N-acetylgalactosamine (GalNAc), which facilitates its uptake by hepatocytes via the asialoglycoprotein receptor.[4][5]
-
RNA Interference (RNAi) : Once inside the hepatocyte, the siRNA component of this compound is incorporated into the RNA-induced silencing complex (RISC).[2][4][6]
-
mRNA Cleavage : The RISC-fitusiran complex binds to the complementary sequence on the antithrombin mRNA, leading to its cleavage and degradation.[2][4]
-
Rebalanced Hemostasis : With lower levels of antithrombin, a major inhibitor of thrombin and Factor Xa, the hemostatic balance is shifted towards a more procoagulant state, enhancing thrombin generation and improving clot formation.[2][4][8]
Caption: Mechanism of action of this compound in hepatocytes.
Quantitative Data Summary
The efficacy of this compound in a Factor X-deficient mouse model was evaluated through various hemostatic parameters. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: Coagulation Parameters in FX-Deficient Mice (f10low) vs. Wild-Type (f10WT)
| Parameter | f10WT Mice | f10low Mice (<1% FX activity) | P-value |
| Prothrombin Time (PT) | Normal | ~6-fold prolonged | < 0.001 |
| Activated Partial Thromboplastin Time (aPTT) | Normal | ~4-fold prolonged | < 0.001 |
Data compiled from studies on inducible FX-deficient mouse models.[9][10]
Table 2: Bleeding Phenotype in FX-Deficient Mice (f10low) vs. Wild-Type (f10WT)
| Bleeding Model | Parameter | f10WT Mice | f10low Mice (<1% FX activity) | P-value |
| Tail-Clip Assay | Blood Loss (µL) | 12 ± 16 | 590 ± 335 | < 0.0001 |
| Saphenous Vein Puncture | Number of Clots / 30 min | 19 ± 5 | 2 ± 2 | < 0.0001 |
Data represents mean ± standard deviation.[9][10]
Table 3: Effect of this compound Treatment in FX-Deficient Mice (f10low)
| Parameter | f10low Mice (Untreated) | f10low Mice + this compound (2 x 10 mg/kg) | P-value |
| Residual Antithrombin Activity | 100% | 17 ± 6% | - |
| Endogenous Thrombin Potential (ETP) | Severely Reduced | ~4-fold increase | - |
| Thrombin Peak | Severely Reduced | ~2-3-fold increase | - |
| Saphenous Vein Puncture (Clots/30 min) | 2 ± 2 | 8 ± 6 | 0.0029 |
This compound was administered at two weekly doses of 10 mg/kg.[9][10][11]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the published study "this compound reduces bleeding in factor X–deficient mice".[9][10]
Factor X-Deficient Mouse Model
An inducible FX-deficient mouse model (f10low) was generated to overcome the embryonic lethality of complete FX knockout.[8]
-
System: Mx1-Cre/loxP recombination system.
-
Induction: Targeted disruption of the murine f10 gene was induced by treatment with polyinosinic:polycytidylic acid (pI:pC).
-
Genotype: Mice with a severe deficiency of FX antigen and activity (<1% of normal) were used for the experiments.
-
Control: Wild-type (f10WT) littermates were used as controls.
This compound Administration
-
Drug: this compound
-
Dose: 10 mg/kg body weight.
-
Route of Administration: Subcutaneous injection.
-
Dosing Schedule: Two injections administered one week apart.
-
Sample Collection: Plasma samples were obtained seven days after the last this compound injection for analysis.
In Vitro Hemostatic Assays
-
Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT): Standard coagulometric assays were performed on mouse plasma to assess the extrinsic and intrinsic coagulation pathways, respectively.
-
Thrombin Generation Assay (TGA): Calibrated automated thrombography was used to measure thrombin generation in plasma samples. Assays were initiated with either tissue factor or factor XIa to assess different activation pathways.
In Vivo Bleeding Models
-
Tail-Clip Assay:
-
Anesthetize the mouse.
-
Transect the tail at a 3 mm diameter.
-
Immerse the tail in pre-warmed saline (37°C).
-
Monitor bleeding for a defined period.
-
Quantify blood loss by measuring the hemoglobin content of the saline.
-
-
Saphenous Vein Puncture (SVP) Model:
-
Anesthetize the mouse and expose the saphenous vein.
-
Puncture the vein with a standardized needle.
-
Continuously blot the bleeding site with filter paper.
-
Count the number of clots formed over a 30-minute observation period.
-
Thrombus Formation Model
-
Laser-Induced Vessel Injury Model:
-
Anesthetize the mouse and exteriorize the cremaster muscle.
-
Visualize arterioles using intravital microscopy.
-
Induce vascular injury using a focused laser pulse.
-
Monitor and quantify thrombus formation in real-time.
-
Caption: Experimental workflow for evaluating this compound.
Conclusion and Future Directions
The preclinical data strongly suggest that this compound can effectively improve hemostasis in the context of severe Factor X deficiency in a mouse model.[9][11][12] By reducing antithrombin levels, this compound treatment led to a significant increase in thrombin generation and a marked reduction in bleeding in various in vivo models.[9][10] These findings provide a solid rationale for the clinical investigation of this compound as a potential prophylactic therapy for individuals with FX deficiency.
Future research should focus on:
-
Dose-response studies to determine the optimal antithrombin target range for balancing efficacy and safety.
-
Long-term safety studies in relevant animal models.
-
Evaluation of this compound in combination with other hemostatic agents that might be used for breakthrough bleeding.
These application notes and protocols provide a comprehensive resource for researchers and drug development professionals interested in advancing the therapeutic potential of this compound for Factor X deficiency and other rare bleeding disorders.
References
- 1. An investigational RNAi therapeutic targeting antithrombin for the treatment of hemophilia A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. hemophilianewstoday.com [hemophilianewstoday.com]
- 4. ashpublications.org [ashpublications.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. ashpublications.org [ashpublications.org]
- 9. ashpublications.org [ashpublications.org]
- 10. This compound reduces bleeding in factor X-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. F10 Gene Knockout | Publication | genOway [genoway.com]
Application Notes and Protocols: Monitoring Antithrombin Levels During Fitusiran Treatment in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fitusiran (B607641) is an investigational small interfering RNA (siRNA) therapeutic designed to rebalance (B12800153) hemostasis in individuals with hemophilia A and B, with or without inhibitors.[1][2] It functions by targeting and silencing the expression of the antithrombin (AT) gene in hepatocytes, leading to a reduction in the circulating levels of the endogenous anticoagulant, antithrombin.[3] By lowering AT, this compound aims to enhance thrombin generation, thereby improving clot formation and reducing bleeding episodes.[1][2]
Given this compound's mechanism of action, monitoring antithrombin levels is crucial for both safety and efficacy during preclinical and clinical research.[4] Insufficient AT lowering may result in a suboptimal therapeutic effect, while excessive reduction can potentially increase the risk of thrombotic events.[1][5] Clinical studies have established a target range for antithrombin activity of 15% to 35% of normal to balance the pro-hemostatic benefits with the risk of thrombosis.[1][4] These application notes provide a comprehensive overview of the methodologies and protocols for accurately monitoring antithrombin levels in research settings involving this compound.
Signaling Pathway of this compound's Mechanism of Action
This compound is a double-stranded siRNA conjugated to a triantennary N-acetylgalactosamine (GalNAc) ligand, which facilitates its targeted delivery to hepatocytes via the asialoglycoprotein receptor (ASGPR) on the cell surface.[4] Once inside the hepatocyte, the siRNA is loaded into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA guides RISC to the messenger RNA (mRNA) transcript of the SERPINC1 gene, which encodes for antithrombin. This binding leads to the cleavage and subsequent degradation of the antithrombin mRNA, thereby inhibiting its translation into protein.[3] The reduction in antithrombin synthesis and secretion from the liver results in lower circulating levels of AT in the plasma, leading to increased thrombin generation and a rebalanced hemostatic state.
Quantitative Data Summary
The following tables summarize key quantitative data from clinical trials of this compound, demonstrating the relationship between dose, antithrombin levels, and clinical efficacy as measured by the annualized bleeding rate (ABR).
Table 1: Dose-Dependent Reduction in Antithrombin Levels with this compound
| This compound Dose (Once Monthly) | Mean Maximum Antithrombin Reduction from Baseline | Reference |
| 0.225 mg/kg | ~70% | [6] |
| 0.45 mg/kg | ~75% | [6] |
| 0.9 mg/kg | ~80% | [6] |
| 1.8 mg/kg | ~85% | [6] |
| 50 mg (fixed dose) | ~82% | [6] |
| 80 mg (fixed dose) | ~87% | [6] |
Table 2: Efficacy of this compound in Reducing Annualized Bleeding Rates (ABR)
| Study Population | Treatment Arm | Median Observed ABR (IQR) | ABR Reduction vs. On-Demand | Reference |
| Hemophilia A or B without inhibitors (ATLAS-A/B) | This compound (80 mg monthly) | 0.0 (0.0 - 3.4) | 89.9% | [7] |
| On-Demand Factor Concentrates | 21.8 (8.4 - 41.0) | - | [7] | |
| Hemophilia A or B with inhibitors (ATLAS-INH) | This compound (80 mg monthly) | 0.0 (0.0 - 1.7) | >90% | [6] |
| On-Demand Bypassing Agents | 16.8 (6.7 - 23.5) | - | [6] | |
| Hemophilia A or B with or without inhibitors (ATLAS-PPX) | This compound (80 mg monthly) | 0.0 | 61.1% (vs. prior prophylaxis) | [8] |
| Prior Prophylaxis | 4.4 | - | [8] | |
| Hemophilia A or B with or without inhibitors (ATLAS-OLE, AT-DR*) | This compound (AT-based dosing) | 3.7 (0.0 - 7.5) | 71% (vs. on-demand CFCs), 73% (vs. on-demand BPAs) | [2][9] |
*AT-DR: Antithrombin-based Dose Regimen, targeting AT levels of 15-35%.
Experimental Protocols
Monitoring Antithrombin Activity using a Chromogenic Assay
The recommended method for monitoring antithrombin levels during this compound treatment is a chromogenic anti-Xa assay.[1] The Siemens INNOVANCE® Antithrombin assay was utilized in the this compound clinical development program and is considered a suitable companion diagnostic.[1][5] The following protocol provides a general methodology for a laboratory-based chromogenic antithrombin assay.
Principle:
This assay measures the functional activity of antithrombin. In the presence of heparin, antithrombin forms a complex with and neutralizes Factor Xa (FXa). A known excess of FXa is added to the plasma sample. The residual, un-neutralized FXa cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline). The intensity of the color produced is inversely proportional to the antithrombin activity in the sample.[10]
Materials:
-
Automated coagulation analyzer or a spectrophotometer capable of reading at 405 nm
-
Calibrated pipettes
-
Incubator or water bath at 37°C
-
Test tubes or microplate
-
Reagents (typically available in commercial kits):
-
Buffer (containing heparin)
-
Factor Xa (human or bovine)
-
Chromogenic FXa substrate
-
Calibrators and Controls with known antithrombin activity
-
Specimen Collection and Handling:
-
Collect whole blood into a blue-top tube containing 3.2% sodium citrate (B86180) anticoagulant.
-
Ensure the tube is filled to the proper volume to maintain a 9:1 blood-to-anticoagulant ratio.
-
Gently invert the tube several times to ensure thorough mixing.
-
Centrifuge the sample at 1,500 x g for 15 minutes to obtain platelet-poor plasma.
-
Carefully aspirate the plasma, avoiding the buffy coat, and transfer to a clean plastic tube.
-
Plasma can be stored at 2-8°C for up to 2 hours or frozen at -20°C for longer-term storage.
Assay Procedure (Manual Method Example):
-
Prepare a standard curve by diluting the calibrator plasma to obtain a range of known antithrombin concentrations (e.g., 100%, 50%, 25%, 12.5%, and 0%).
-
Dilute patient plasma samples, controls, and calibrators according to the kit manufacturer's instructions (e.g., 1:40 with assay buffer).
-
Pre-warm all reagents and samples to 37°C.
-
In a test tube, add a specific volume of diluted plasma (e.g., 50 µL).
-
Add an excess of Factor Xa reagent (e.g., 100 µL) to the tube, mix, and incubate for a precise time (e.g., 2 minutes) at 37°C.
-
Add the chromogenic substrate (e.g., 100 µL), mix, and start a timer.
-
After a specific incubation period (e.g., 3 minutes), stop the reaction by adding an acid (e.g., 2% citric acid).
-
Measure the absorbance of the solution at 405 nm.
-
Plot the absorbance values of the calibrators against their known antithrombin concentrations to generate a standard curve.
-
Determine the antithrombin activity of the patient samples and controls by interpolating their absorbance values on the standard curve.
Automated Method:
Follow the specific instructions provided by the manufacturer for the automated coagulation analyzer and the commercial antithrombin assay kit being used. The analyzer will automate the pipetting, incubation, and reading steps.
Conclusion
The regular and accurate monitoring of antithrombin levels is a cornerstone of safe and effective research involving this compound. The use of a validated chromogenic anti-Xa assay is essential to ensure that antithrombin activity is maintained within the therapeutic window of 15-35%. This minimizes the risk of thrombotic events while preserving the pro-hemostatic efficacy of the treatment. The protocols and data presented in these application notes provide a framework for researchers to implement robust antithrombin monitoring in their studies, contributing to the comprehensive evaluation of this novel therapeutic agent.
References
- 1. Antithrombin lowering in hemophilia: a closer look at this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. Safety and efficacy of a this compound antithrombin-based dose regimen in people with hemophilia A or B: the ATLAS-OLE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. QFITLIA® (this compound) Dosing & Administration | For US HCPs [pro.campus.sanofi]
- 5. siemens-healthineers.com [siemens-healthineers.com]
- 6. ashpublications.org [ashpublications.org]
- 7. reference.medscape.com [reference.medscape.com]
- 8. siemens-healthineers.com [siemens-healthineers.com]
- 9. ashpublications.org [ashpublications.org]
- 10. firstwordpharma.com [firstwordpharma.com]
Troubleshooting & Optimization
Technical Support Center: Managing Breakthrough Bleeding with Concomitant Bypassing Agent Use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bypassing agents (BPAs) to manage breakthrough bleeding, particularly in the context of hemophilia with inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are bypassing agents and how do they work in managing breakthrough bleeding?
Bypassing agents are therapeutic products used to control bleeding in patients with hemophilia and inhibitors, where standard factor replacement therapy is ineffective.[1] Instead of replacing the missing Factor VIII or IX, these agents "bypass" the need for these factors to promote thrombin generation and achieve hemostasis.[2] The two primary types are:
-
Activated Prothrombin Complex Concentrate (aPCC): A plasma-derived product containing a mixture of activated and non-activated vitamin K-dependent clotting factors. Its key components are thought to be Factor Xa (FXa) and prothrombin, which act on the prothrombinase complex.
-
Recombinant Activated Factor VII (rFVIIa): A single-component recombinant protein. At pharmacological doses, it binds to activated platelets and directly activates Factor X (FX), leading to a burst of thrombin generation independent of FVIII/FIX.[2][3]
Q2: Why can't standard coagulation assays like aPTT or PT be used to monitor BPA efficacy?
Standard coagulation assays such as activated partial thromboplastin (B12709170) time (aPTT) and prothrombin time (PT) are generally not suitable for monitoring the clinical efficacy of bypassing agents.[4] These tests do not accurately reflect the in vivo hemostatic activity of BPAs, which primarily act on the surface of activated platelets to boost thrombin generation, a mechanism not fully captured by these plasma-based assays.[4][5] Global hemostasis assays are considered more appropriate for assessing their effects.[4]
Q3: What are "global hemostasis assays" and which are recommended for BPA research?
Global hemostasis assays assess the overall potential of a blood sample to form a clot. For BPA research, the most commonly cited and useful assays are:
-
Thrombin Generation Assay (TGA): This is considered a valuable tool as it measures the total amount of thrombin generated over time, which is the final product of BPA action.[1][6][7] TGA has been shown to correlate with the clinical bleeding phenotype of patients and can help in tailoring BPA therapy.[6][8]
-
Thromboelastography (TEG) / Rotational Thromboelastometry (ROTEM): These viscoelastic methods provide a holistic view of the entire coagulation process, from initial clot formation to fibrinolysis.[9] TEG has been shown to reflect the clinical efficacy of aPCC and rFVIIa.[10]
Q4: What are the primary safety concerns when using aPCC and rFVIIa concomitantly or in sequence?
The primary safety concern with the use of any bypassing agent is the risk of thromboembolic events (TEs).[11] This risk may be heightened when two agents are used concomitantly or in close sequence. While there is no definitive evidence of superiority of one agent over the other in terms of safety, some studies suggest that combination therapy could be associated with an increased rate of TEs.[2] Particular caution is required when using aPCC in patients on emicizumab prophylaxis, as synergistic thrombin generation has been observed in vitro, potentially increasing thrombotic risk.[11][12]
Troubleshooting Laboratory Assays
Q5: My Thrombin Generation Assay (TGA) results show high variability between replicates when testing BPAs. What are the potential causes and solutions?
High variability is a common challenge in TGA. Several pre-analytical and analytical factors can contribute:
| Potential Cause | Recommended Solution |
| Platelet Activation/Variability | For platelet-rich plasma (PRP) assays, standardize PRP preparation meticulously. Ensure consistent centrifugation (e.g., 150g for 10 min) and use autologous platelet-poor plasma (PPP) to adjust platelet counts to a standard concentration (e.g., 150 x 10⁹/L).[13] |
| Contact Activation | The intrinsic pathway can be inadvertently activated during sample handling. Add Corn Trypsin Inhibitor (CTI) to collection tubes (final concentration ~20 µg/mL) to inhibit contact activation and obtain results more representative of baseline activity.[13] |
| Tissue Factor (TF) Concentration | TGA results are highly sensitive to the TF concentration used for initiation. For studying hemophilia, a low TF concentration (e.g., 1 pM) is often used.[6][14] Ensure the TF reagent is properly reconstituted and used consistently across experiments. |
| Sample Preparation | Standardization of pre-analytical procedures for preparing PPP is crucial. A two-step centrifugation process can yield different results than a one-step process.[15] Follow a consistent, validated protocol for plasma preparation. |
| Reagent/Substrate Issues | Ensure fluorogenic substrate and calibrator are properly stored and handled. Prepare fresh solutions as recommended by the manufacturer. |
Q6: I am not seeing a clear dose-response with rFVIIa in my platelet-poor plasma (PPP) TGA. Why might this be?
The mechanism of rFVIIa at pharmacological doses is highly dependent on the presence of activated platelets.[3] In a platelet-poor system, you may underestimate its efficacy or fail to see a clear dose-dependent effect because the necessary phospholipid surface is absent.[8]
-
Recommendation: For evaluating rFVIIa, using a platelet-rich plasma (PRP) based TGA is strongly recommended to better reflect its in vivo mechanism of action.[6][8]
Q7: My Thromboelastography (TEG) assay does not seem sensitive enough to differentiate between doses of aPCC. What can I do?
While TEG is useful, some studies have found it may not be sufficiently sensitive to subtle changes, especially when evaluating BPAs in the context of other novel therapies like emicizumab.[12]
-
Troubleshooting Steps:
-
Activator Choice: The choice of activator is critical. Using kaolin (B608303) as an activator for TEG has been shown to be useful for monitoring rFVIIa and can differentiate between doses needed to normalize clot formation in severe vs. moderate hemophilia patients.[16]
-
Assay Parameters: Focus on the R-time (reaction time), which reflects the initiation of clotting and is often the parameter most affected by BPAs.[16][17]
-
Complementary Assays: Consider using TEG in conjunction with TGA. TGA may provide more granular quantitative data on thrombin generation potential, while TEG gives a more global picture of clot strength and stability.
-
Quantitative Data Summary
The following table summarizes in vitro data from a study where plasma from patients with severe hemophilia A with inhibitors on emicizumab was spiked with varying concentrations of aPCC or rFVIIa.
| Bypassing Agent | Concentration to Normalize Endogenous Thrombin Potential (ETP) | Observation |
| aPCC | 0.05 IU/mL | Concentrations within the typical licensed dosing range led to excessive thrombin generation in this in vitro system.[12] |
| rFVIIa | 4 mcg/mL | Thrombin generation increased with higher concentrations, but did not show the same excessive generation as seen with aPCC at licensed doses.[12] |
Experimental Protocols
Key Experiment: In Vitro Thrombin Generation Assay (TGA) for BPA Evaluation
This protocol provides a general framework for assessing the effect of BPAs on thrombin generation in hemophilic plasma using a calibrated automated thrombogram (CAT) method.
1. Materials and Reagents:
-
Hemophilia A or B plasma with inhibitors (patient-derived or commercially available).
-
Bypassing agents: aPCC (e.g., FEIBA) and rFVIIa (e.g., NovoSeven) reconstituted according to manufacturer instructions.
-
Corn Trypsin Inhibitor (CTI) for blood collection tubes.
-
Platelet-Poor Plasma (PPP) Reagent or Platelet-Rich Plasma (PRP) Reagent (containing a low concentration of Tissue Factor, e.g., 1 pM, and phospholipids).
-
Fluorogenic Substrate (e.g., Z-Gly-Gly-Arg-AMC).
-
Thrombin Calibrator.
-
96-well microplate (black, flat-bottom).
-
Fluorometer with a 390 nm excitation filter and a 460 nm emission filter, equipped with a dispenser and temperature control (37°C).
2. Sample Preparation:
-
Collect whole blood into 3.2% citrate (B86180) tubes containing CTI to a final concentration of 20 µg/mL.[13]
-
For Platelet-Poor Plasma (PPP) : Perform a double centrifugation. First, centrifuge at 2,500g for 10 minutes. Carefully transfer the supernatant to a new tube and centrifuge again at >10,000g for 10 minutes to remove residual platelets.
-
For Platelet-Rich Plasma (PRP) : Perform a slow centrifugation at 150g for 10 minutes.[13] Carefully collect the upper PRP layer. Adjust platelet count if necessary.
-
Aliquots of plasma can be snap-frozen and stored at -80°C for batch analysis.
3. Experimental Procedure (Spiking Study):
-
Thaw plasma samples rapidly at 37°C.
-
Prepare serial dilutions of the BPA (aPCC or rFVIIa) in a suitable buffer.
-
In a 96-well plate, add 80 µL of the plasma sample to each well.
-
Spike the plasma by adding 10 µL of the BPA dilution (or buffer for baseline control) to the wells.
-
Pre-heat the plate to 37°C for 10 minutes.
-
Place the plate in the fluorometer. The instrument will dispense 20 µL of the trigger reagent (containing TF and phospholipids) and 20 µL of the fluorogenic substrate/calibrator mixture to initiate the reaction.
-
The fluorescence intensity is measured over time (e.g., for 60-90 minutes).
4. Data Analysis:
-
The software calculates the first derivative of the fluorescence signal over time, which corresponds to the thrombin concentration.
-
A calibration curve is generated using the thrombin calibrator to convert the fluorescence signal into thrombin concentration (nM).
-
Key parameters are derived from the resulting thrombogram:
-
Lag Time (min): Time to the start of thrombin generation.
-
Endogenous Thrombin Potential (ETP, nM*min): The total area under the curve, representing total thrombin generated.
-
Peak Thrombin (nM): The maximum concentration of thrombin reached.
-
Time to Peak (min): Time taken to reach the peak thrombin concentration.
-
Visualizations
Caption: Simplified coagulation cascade showing points of action for rFVIIa and aPCC.
Caption: A logical workflow for troubleshooting high variability in TGA results.
References
- 1. Thrombin Generation Assay as a Laboratory Monitoring Tool during Bypassing Therapy in Patients with Hemophilia and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Mechanism of action of factor VIIa in the treatment of coagulopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms and monitoring of bypassing agent therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Use of thrombin generation assay to personalize treatment of breakthrough bleeds in a patient with hemophilia and inhibitors receiving prophylaxis with emicizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factor VIII inhibitor-bypassing agents act by inducing thrombin generation and can be monitored by a thrombin generation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thrombin Generation Assay to Support Hematologists in the Era of New Hemophilia Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thromboelastography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. icu.smhs.gwu.edu [icu.smhs.gwu.edu]
- 11. Exploratory in vitro evaluation of thrombin generation of eptacog beta (recombinant human fviia) and emicizumab in congenital haemophilia A plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of bypassing agents in patients on emicizumab using global hemostasis assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thromboelastography and thrombin generation assessments for pediatric severe hemophilia A patients are highly variable and not predictive of clinical phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thrombin generation potential in the presence of concizumab and rFVIIa, APCC, rFVIII, or rFIX: In vitro and ex vivo analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thrombin generation assays to personalize treatment in bleeding and thrombotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimizing thrombelastography (TEG) assay conditions to monitor rFVIIa (NovoSeven) therapy in haemophilia A patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Investigating Potential Off-Target Effects of Fitusiran in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing potential off-target effects of Fitusiran (B607641) in a preclinical research setting. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: What are the primary on-target and potential off-target effects of this compound to consider in preclinical studies?
A1: this compound is designed to lower antithrombin (AT) to rebalance (B12800153) hemostasis in individuals with hemophilia.[1][2] While its primary on-target effect is the reduction of AT, this can lead to on-target adverse effects such as an increased risk of thromboembolic events if AT levels are excessively suppressed.[3] Preclinical studies aim to define a therapeutic window that maintains efficacy while minimizing this risk.[1] Another observed on-target effect is hepatotoxicity, potentially due to the high concentration of the siRNA in the liver, the site of AT synthesis.[4]
Potential off-target effects are a known consideration for all siRNA therapeutics and can be categorized as:
-
Hybridization-dependent off-target effects: The this compound siRNA molecule could bind to and silence unintended mRNA transcripts that have sequence complementarity.[5][6] This could lead to the downregulation of proteins other than antithrombin.
-
Immune stimulation: While chemical modifications in this compound are designed to minimize this, siRNAs can potentially activate the innate immune system.
Q2: My RNA-sequencing (RNA-seq) data shows a large number of downregulated genes after this compound treatment. How can I distinguish true off-target effects from the secondary consequences of antithrombin silencing?
A2: This is a critical step in off-target analysis. A multi-faceted approach is recommended:
-
Bioinformatic Filtering:
-
Seed Sequence Analysis: A primary driver of off-target effects is the "seed region" (nucleotides 2-8 of the siRNA guide strand) binding to the 3' UTR of unintended transcripts.[5][7] Use bioinformatic tools to identify downregulated genes that contain a seed match to the this compound siRNA sequence in their 3' UTR.
-
Pathway Analysis: Analyze the list of downregulated genes for enrichment in specific biological pathways. If the enriched pathways are downstream of the coagulation cascade or known antithrombin signaling, the gene expression changes are more likely to be secondary effects.
-
-
Dose-Response Analysis: True off-target effects are often dose-dependent. Analyze RNA-seq data from multiple this compound dose groups. On-target effects will likely saturate at higher doses, while off-target effects may show a more linear dose-response.
-
Use of Control siRNAs: Compare your results with data from cells or animals treated with a negative control siRNA (a scrambled sequence with no known targets) and a positive control siRNA targeting a well-characterized gene. This helps to identify general effects of siRNA delivery and transfection.
-
Rescue Experiments: In an in vitro setting, a rescue experiment can provide definitive evidence. After treating cells with this compound, transfect them with an expression vector encoding antithrombin that is resistant to the this compound siRNA (e.g., by introducing silent mutations in the siRNA target site). If the expression of a putative off-target gene is restored, it suggests it was a secondary effect of antithrombin knockdown.
Q3: My qPCR validation does not confirm the off-target candidates identified by RNA-seq. What are the possible reasons and next steps?
A3: Discrepancies between RNA-seq and qPCR are not uncommon. Here are some potential reasons and troubleshooting steps:
-
Primer Design and Specificity:
-
Primer Location: Ensure your qPCR primers do not flank the siRNA cleavage site on the target mRNA, as this can lead to false-positive results in the presence of high concentrations of siRNA.[8]
-
Primer Validation: Always validate your qPCR primers for efficiency and specificity by running a standard curve and melt curve analysis.
-
-
Sensitivity of the Assays: RNA-seq is generally more sensitive for detecting low-abundance transcripts and subtle changes in gene expression compared to qPCR. The off-target effect might be real but below the limit of detection of your qPCR assay.
-
RNA Sample Quality: Differences in RNA integrity and purity between the samples used for RNA-seq and qPCR can lead to divergent results. Always use high-quality RNA for both techniques.
-
Biological Variability: If the RNA samples for the two techniques were from different animals or cell cultures, biological variability could account for the differences.
-
Next Steps:
-
Design and validate a new set of qPCR primers for the candidate off-target genes.
-
If possible, re-analyze the original RNA samples used for RNA-seq by qPCR.
-
Consider a third independent method for validation, such as a branched DNA (bDNA) assay.
-
Q4: I have observed an unexpected phenotype in my this compound-treated animals. How do I determine if it is an on-target or off-target effect?
A4: To dissect the cause of an unexpected phenotype, a systematic approach is necessary:
-
Correlate with On-Target Pharmacodynamics: Does the timing and severity of the phenotype correlate with the level of antithrombin knockdown? If the phenotype only appears at very high levels of AT reduction, it might be an exaggerated on-target effect.
-
Investigate with Multiple siRNAs: Use at least two other siRNAs that target different sequences on the antithrombin mRNA.[9] If the phenotype is consistently observed with all siRNAs that effectively knock down antithrombin, it is more likely to be an on-target effect. If the phenotype is unique to the this compound sequence, an off-target effect is more probable.
-
Comprehensive Off-Target Analysis: Perform global transcriptomic analysis (RNA-seq) on the affected tissues to identify potential off-target genes that could explain the observed phenotype.
-
Literature Review: Search for published data on the functions of any identified, high-confidence off-target genes to see if their knockdown is associated with similar phenotypes.
Data Presentation
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: Dose-Dependent Reduction of Antithrombin by this compound in Preclinical Models
| Animal Model | This compound Dose | Route of Administration | Mean Antithrombin Reduction from Baseline | Reference |
| Hemophilia A Mice | 10 mg/kg | Subcutaneous | Not specified, but resulted in hemostatic effect similar to 25 IU/kg FVIII | [1] |
| Factor X-deficient Mice | 2 x 10 mg/kg (1 week apart) | Subcutaneous | 83% (residual AT activity of 17 ± 6%) | [10][11] |
| Non-Human Primates (with anti-FVIII inhibitors) | Not specified | Subcutaneous | Potent, dose-dependent, and durable reductions | [1] |
Table 2: Effect of this compound on Bleeding Phenotype in Preclinical Models
| Animal Model | This compound Dose | Bleeding Model | Key Findings | Reference |
| Factor VIII-deficient Mice | 10 mg/kg | Saphenous Vein Puncture | Similar response to 25 IU/kg FVIII concentrate | [12] |
| Factor VIII-deficient Mice | Not specified | Tail Clipping | Decreased bleeding | [1] |
| Factor X-deficient Mice | 2 x 10 mg/kg (1 week apart) | Tail Clip Assay | Blood loss reduced from 590 ± 335 µL to levels comparable to wild-type | [11] |
| Factor X-deficient Mice | 2 x 10 mg/kg (1 week apart) | Saphenous Vein Puncture | Number of clots increased from 2 ± 2 to 8 ± 6 per 30 minutes | [10] |
Experimental Protocols
Protocol 1: Global Off-Target Analysis using RNA-Sequencing
-
Animal Dosing and Sample Collection:
-
Administer this compound or vehicle control to preclinical models (e.g., hemophilia A mice) at various dose levels.
-
At a predetermined time point post-dosing, euthanize the animals and harvest liver tissue.
-
Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until RNA extraction.
-
-
RNA Extraction:
-
Isolate total RNA from the liver tissue using a TRIzol-based method or a commercially available kit optimized for tissue samples.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).
-
-
Small RNA Library Preparation:
-
Enrich for small RNAs from the total RNA population.
-
Ligate 3' and 5' adapters to the small RNAs. To minimize ligation bias, consider using adapters with randomized nucleotides at the ligation site.[13]
-
Perform reverse transcription to generate cDNA.
-
Amplify the cDNA library using PCR with indexed primers to allow for multiplexing.
-
Purify the amplified library, typically by gel electrophoresis, to select for the correct size fragments.[14]
-
Quantify the final library and assess its quality before sequencing.
-
-
Sequencing:
-
Perform high-throughput sequencing on a platform such as Illumina.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the appropriate reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between this compound-treated and control groups.
-
Conduct seed sequence analysis and pathway analysis on the differentially expressed genes to identify potential off-target candidates.
-
Protocol 2: Validation of Potential Off-Target Genes by qPCR
-
Primer Design:
-
Design qPCR primers for the candidate off-target genes identified from the RNA-seq analysis.
-
Primers should be 18-25 nucleotides in length, with a GC content of 40-60%, and a melting temperature (Tm) between 58-65°C.[15]
-
Crucially, design primers that do not span the siRNA cleavage site.[8]
-
Verify primer specificity in silico using tools like NCBI Primer-BLAST.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of the same total RNA samples used for RNA-seq into cDNA using a high-fidelity reverse transcriptase.
-
-
qPCR Reaction Setup:
-
Prepare a qPCR master mix containing SYBR Green or a probe-based detection chemistry, forward and reverse primers, and nuclease-free water.
-
Add the cDNA template to the master mix.
-
Include no-template controls (NTCs) to check for contamination and a positive control.
-
-
qPCR Run and Data Analysis:
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the amplification curves and melt curves to ensure specific amplification.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene.
-
Mandatory Visualizations
Caption: this compound's RNAi mechanism in hepatocytes.
Caption: Rebalancing hemostasis with this compound.
Caption: Experimental workflow for off-target analysis.
References
- 1. Antithrombin lowering in hemophilia: a closer look at this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. SeedMatchR: identify off-target effects mediated by siRNA seed regions in RNA-seq experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 7. mdpi.com [mdpi.com]
- 8. The importance of RT-qPCR primer design for the detection of siRNA-mediated mRNA silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ashpublications.org [ashpublications.org]
- 11. This compound reduces bleeding in factor X-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fritsmafactor.com [fritsmafactor.com]
- 13. Addressing Bias in Small RNA Library Preparation for Sequencing: A New Protocol Recovers MicroRNAs that Evade Capture by Current Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. support.illumina.com [support.illumina.com]
- 15. How to Design Effective Primers for Your qPCR Assay [synapse.patsnap.com]
Impact of pre-analytical variables on Fitusiran thrombin generation assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing thrombin generation assays (TGAs) to assess the impact of Fitusiran.
I. Understanding this compound and Thrombin Generation
This compound is an investigational small interfering RNA (siRNA) therapeutic designed to lower antithrombin (AT) levels.[1][2] By reducing AT, a key natural anticoagulant, this compound aims to rebalance (B12800153) hemostasis in individuals with hemophilia A or B, with or without inhibitors, leading to increased thrombin generation.[1][3][4] Thrombin generation assays are crucial functional tests that measure the dynamics of thrombin formation and decay in plasma, providing a global assessment of the coagulation potential.[5][6] In the context of this compound therapy, TGAs are utilized to evaluate the pharmacodynamic effect of the drug by quantifying the increase in thrombin generation.[7][8]
Diagram: Mechanism of Action of this compound
Caption: this compound's mechanism of action in hepatocytes.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary application of a thrombin generation assay in this compound studies?
A1: The primary application is to assess the procoagulant effect of this compound. By measuring parameters such as peak thrombin, endogenous thrombin potential (ETP), and lag time, researchers can quantify the extent to which lowering antithrombin levels restores thrombin generation capacity in hemophilic plasma.[7][8]
Q2: Which TGA method is most suitable for this compound studies?
A2: Calibrated Automated Thrombography (CAT), a fluorogenic method, is widely used in clinical trials involving this compound.[8][9] This method allows for the continuous measurement of thrombin generation in platelet-poor plasma (PPP).[5][6]
Q3: What are the key parameters measured in a TGA?
A3: The key parameters of the thrombogram (the graphical output of a TGA) include:
-
Lag Time: The time to the start of thrombin generation.
-
Endogenous Thrombin Potential (ETP): The area under the curve, representing the total amount of thrombin generated.
-
Peak Thrombin: The maximum concentration of thrombin reached.
-
Time to Peak (ttPeak): The time taken to reach the peak thrombin concentration.
-
Velocity Index: The rate of thrombin generation.[6]
Q4: How does this compound affect these TGA parameters?
A4: this compound administration is expected to lead to a more "procoagulant" thrombogram, characterized by a shorter lag time, and increased ETP and peak thrombin, approaching the range seen in healthy volunteers.[8][10]
III. Troubleshooting Guide for Pre-analytical Variables
Pre-analytical variables are a major source of variability in TGA results and require strict standardization.[11][12] The following guide addresses common issues encountered during sample collection, processing, and storage.
Diagram: Experimental Workflow for this compound TGA
Caption: Recommended workflow for this compound TGA sample handling.
Issue 1: Inconsistent or Unexpected TGA Results
| Potential Cause | Troubleshooting Steps | Impact on TGA |
| Improper Sample Collection | - Venipuncture Technique: Ensure a clean, direct venipuncture. Avoid slow draws or probing, which can activate coagulation.[13] Blood sampling through venous catheters should be avoided.[12] - Tourniquet Time: Minimize tourniquet application to less than one minute to prevent venous stasis.[14] - Tube Fill Volume: Ensure the citrate tube is filled to the appropriate level to maintain the correct 9:1 blood-to-anticoagulant ratio.[13] | - Activation: Shortened lag time, increased peak thrombin and ETP. - Dilution: Underfilling can lead to excess citrate, prolonging lag time and decreasing peak thrombin and ETP. |
| Hemolysis | - Visual Inspection: Visually inspect plasma for any pink or red discoloration. - Recollection: If hemolysis is present, a new sample should be collected. | Hemolysis can be procoagulant due to the release of erythrocyte microparticles, potentially leading to a shorter lag time and increased peak thrombin.[1] |
| Inappropriate Anticoagulant | - Tube Verification: Use 3.2% sodium citrate tubes as recommended for coagulation testing. Heparinized tubes are not suitable for TGA as heparin strongly inhibits thrombin generation.[15] | - Heparin: Drastic inhibition of thrombin generation, resulting in a flat or nearly flat thrombogram. |
Issue 2: High Variability Between Replicate Samples
| Potential Cause | Troubleshooting Steps | Impact on TGA |
| Inadequate Plasma Preparation | - Centrifugation: To obtain platelet-poor plasma (PPP) with a platelet count <10 x 10⁹/L, a double centrifugation protocol is recommended (e.g., 2,500g for 15 minutes, followed by a second spin of the plasma).[2] Single, slow-speed centrifugation (e.g., 1,700g) is not recommended as it can significantly impact results.[2] - Plasma Aspiration: Carefully aspirate the plasma, leaving a small layer above the buffy coat to avoid contamination with platelets and white blood cells. | - Residual Platelets: If plasma is not sufficiently platelet-poor, especially after freezing and thawing, platelet-derived microparticles can provide a phospholipid surface, leading to a shorter lag time and increased peak thrombin and ETP.[2] |
| Sample Storage and Handling | - Time to Processing: Process samples as soon as possible after collection. Analysis should ideally occur within 4 hours if stored at room temperature.[12] - Storage Temperature: For longer-term storage, snap-freeze plasma aliquots and store at -80°C.[12] - Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles. Thaw frozen plasma rapidly at 37°C before use.[12] | - Delayed Processing: Prolonged storage at room temperature can lead to the degradation of coagulation factors, potentially reducing thrombin generation. - Improper Freezing/Thawing: Can lead to the formation of cryoprecipitates and platelet fragmentation, affecting TGA results.[2] |
IV. Quantitative Impact of Pre-analytical Variables
The following tables summarize data from studies on the impact of key pre-analytical variables on TGA parameters. While this data is not specific to this compound-treated samples, it illustrates the sensitivity of the assay to these variables.
Table 1: Impact of Centrifugation Method on TGA Parameters
| Centrifugation Method | Lag Time (% Change from Double Centrifugation) | Peak Thrombin (% Change from Double Centrifugation) | ETP (% Change from Double Centrifugation) |
| Single Spin (1,700g for 10 min) | -15% to -25% | ~0% to +5% | ~0% to +5% |
| Single Spin (3,000g for 20 min) | ~0% | ~0% | ~0% |
Data adapted from studies on the impact of centrifugation speed on TGA.[2] The results highlight that slower, single-speed centrifugation, common in routine clinical labs, significantly shortens the lag time.
Table 2: Impact of Sample Storage Time and Temperature on Coagulation Factor Stability
| Storage Condition | Factor VIII Activity (% of Baseline) | Factor IX Activity (% of Baseline) |
| 4 hours at 25°C (Room Temp) | ~90% | ~95% |
| 8 hours at 25°C (Room Temp) | ~75% | ~90% |
| 24 hours at 25°C (Room Temp) | ~50% | ~85% |
| 4 hours at 4°C | ~95% | ~98% |
| 8 hours at 4°C | ~90% | ~95% |
| 24 hours at 4°C | ~70% | ~90% |
Data adapted from a study on the stability of coagulation factors. The degradation of factors, particularly Factor VIII, can impact thrombin generation.
Table 3: Influence of Different Sodium Citrate Tubes on TGA Parameters
| Tube Type (Example) | Lag Time (% Bias) | Peak Thrombin (% Bias) | ETP (% Bias) |
| Tube A (Reference) | 0% | 0% | 0% |
| Tube B | -6% to +1% | -27% to +116% | -18% to +65% |
| Tube C | -6% to +1% | -27% to +116% | -18% to +65% |
Data from a study comparing different commercial sodium citrate tubes, showing that the choice of collection tube can introduce significant variability, especially in peak thrombin and ETP.[11]
V. Experimental Protocol: Calibrated Automated Thrombogram (CAT)
This protocol provides a general methodology for performing a TGA using the CAT method, suitable for assessing the impact of this compound in platelet-poor plasma (PPP).
Materials:
-
Platelet-poor plasma (PPP) prepared as described above.
-
Calibrated Automated Thrombogram (CAT) reagents (Thrombin Calibrator, PPP Reagent, FluCa Kit) or equivalent.
-
Fluorometer with 390 nm excitation and 460 nm emission filters, capable of maintaining 37°C.
-
96-well microplate (black or white, depending on instrument).
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Pre-warm reagents and plasma samples to 37°C.
-
Plate Setup:
-
Add 20 µL of Thrombin Calibrator to designated calibrator wells.
-
Add 20 µL of PPP Reagent (containing a low concentration of tissue factor and phospholipids) to the sample wells.
-
-
Sample Addition: Add 80 µL of the PPP sample to both the calibrator and corresponding sample wells.
-
Initiation of Thrombin Generation: Dispense 20 µL of the FluCa solution (fluorogenic substrate and calcium) into all wells to start the reaction.
-
Data Acquisition: Immediately place the microplate into the pre-warmed (37°C) fluorometer. Measure the fluorescence signal at 1-minute intervals for at least 60 minutes.
-
Data Analysis: Use the accompanying software to analyze the fluorescence data. The software will use the calibrator wells to convert the relative fluorescence units into thrombin concentration (nM) and generate the thrombogram and associated parameters.
Diagram: Logical Flow of TGA Data Analysis
Caption: Data analysis workflow for a thrombin generation assay.
References
- 1. Thrombin generation by hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Global Comparative Antithrombin Field Study: Impact of Laboratory Assay Variability on the Assessment of Antithrombin Activity Measurement at this compound Clinical Decision-Making Points - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thrombin generation assays for global evaluation of the hemostatic system: perspectives and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GLOBAL COMPARATIVE ANTITHROMBIN-FIELD STUDY: IMPACT OF LABORATORY ASSAY VARIABILITY ON THE ASSESSMENT OF ANTITHROMBIN ACTIVITY MEASUREMENT | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 7. fritsmafactor.com [fritsmafactor.com]
- 8. researchgate.net [researchgate.net]
- 9. Differential impacts of hemolysis on coagulation parameters of blood samples: A STROBE-compliant article - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thrombin generation in different commercial sodium citrate blood tubes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proposal for standardized preanalytical and analytical conditions for measuring thrombin generation in hemophilia: communication from the SSC of the ISTH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Thrombin generation assays are versatile tools in blood coagulation analysis: A review of technical features, and applications from research to laboratory routine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of blood centrifugation on the parameters of thrombin generation assay revisited to look for possible revision of the current guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of storage time and temperature on coagulation tests and factors in fresh plasma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Fitusiran and Factor Replacement Therapy for Hemophilia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Fitusiran (B607641), an RNA interference (RNAi) therapeutic, and traditional factor replacement therapy for the treatment of hemophilia A and B. The information is supported by data from pivotal clinical trials to aid in research, scientific understanding, and drug development.
Mechanisms of Action: A Fundamental Divergence
The therapeutic approaches of this compound and factor replacement therapy differ fundamentally in their mechanisms for achieving hemostasis in individuals with hemophilia.
Factor Replacement Therapy: This has been the standard of care for decades and involves the intravenous infusion of plasma-derived or recombinant forms of the deficient clotting factor (Factor VIII for hemophilia A or Factor IX for hemophilia B).[1][2] This approach directly, but temporarily, restores the missing component of the coagulation cascade, enabling the formation of a stable fibrin (B1330869) clot.[1] Prophylactic treatment with factor concentrates aims to maintain factor levels sufficient to prevent spontaneous bleeding.[1]
This compound: This novel therapy does not replace the missing clotting factor. Instead, it is a small interfering RNA (siRNA) therapeutic that targets and silences the gene responsible for producing antithrombin (AT), a natural anticoagulant.[3][4] By reducing the levels of antithrombin, this compound rebalances hemostasis, increasing thrombin generation and thereby enhancing the blood's ability to form a clot, even in the absence of adequate Factor VIII or IX.[3][4] This mechanism of action is independent of the presence of inhibitors, which are neutralizing antibodies that can develop against replacement factors.[4]
Signaling Pathway Diagrams
Comparative Efficacy Data
The efficacy of this compound has been evaluated in a series of Phase 3 clinical trials known as the ATLAS program. These studies compared once-monthly subcutaneous this compound prophylaxis to on-demand treatment with factor concentrates or bypassing agents (for patients with inhibitors). The primary endpoint in these trials was the annualized bleeding rate (ABR).
Table 1: Efficacy of this compound vs. On-Demand Therapy in Patients WITHOUT Inhibitors (ATLAS-A/B Trial)
| Efficacy Endpoint | This compound Prophylaxis (n=80) | On-Demand Factor Concentrates (n=40) |
| Median Annualized Bleeding Rate (ABR) (IQR) | 0.0 (0.0 - 3.4) | 21.8 (8.4 - 41.0) |
| Patients with Zero Treated Bleeds | 51% | 5% |
| Reduction in ABR vs. On-Demand | ~90% (p<0.0001) | - |
Data from the ATLAS-A/B trial.[2][5][6][7]
Table 2: Efficacy of this compound vs. On-Demand Therapy in Patients WITH Inhibitors (ATLAS-INH Trial)
| Efficacy Endpoint | This compound Prophylaxis (n=38) | On-Demand Bypassing Agents (n=19) |
| Median Annualized Bleeding Rate (ABR) (IQR) | 0.0 (0.0 - 1.7) | 16.8 (6.7 - 23.5) |
| Patients with Zero Treated Bleeds | 66% | 5% |
| Reduction in ABR vs. On-Demand | Statistically Significant | - |
Data from the ATLAS-INH trial.[5][6][7][8]
Table 3: Efficacy of this compound vs. Prior Prophylactic Therapy (ATLAS-PPX Trial)
| Efficacy Endpoint | Prior Factor/Bypassing Agent Prophylaxis | This compound Prophylaxis |
| Median Annualized Bleeding Rate (ABR) | 4.4 | 0.0 |
| Patients with Zero Treated Bleeds | 16.9% | 63.1% |
| Reduction in Estimated ABR | - | 61.1% (p=0.0008) |
Data from the ATLAS-PPX trial.[9][10][11][12]
Table 4: Efficacy of Prophylactic Factor Replacement Therapy (Representative Data from Various Clinical Trials)
| Therapy | Patient Population | Median Annualized Bleeding Rate (ABR) |
| Recombinant Factor VIII (Extended Half-Life) | Severe Hemophilia A | 1.14 - 4.1 |
| Recombinant Factor IX (Extended Half-Life) | Hemophilia B | 0.0 - 2.3 |
Note: This table presents a range of median ABRs from different clinical trials of various prophylactic factor replacement products and is intended for general comparison. Direct head-to-head trials with this compound are not available. Data compiled from multiple sources.[13][14][15][16][17][18][19][20]
Experimental Protocols
ATLAS Clinical Trial Program Methodology
The ATLAS program consisted of several Phase 3, open-label, and in some cases, randomized studies to evaluate the efficacy and safety of this compound.[3][11][12][21][22][23]
-
Patient Population: The trials enrolled male patients aged ≥12 years with severe hemophilia A or B, with or without inhibitors.[3][8][11][12]
-
Study Design:
-
ATLAS-A/B and ATLAS-INH: These were randomized trials comparing once-monthly subcutaneous this compound (80 mg) prophylaxis to on-demand treatment with either factor concentrates (ATLAS-A/B) or bypassing agents (ATLAS-INH) over a 9-month period.[3][8][9][24][25] Randomization was stratified by the number of bleeding events in the 6 months prior to screening.[3]
-
ATLAS-PPX: This was a switching study where participants on prior prophylaxis with factor concentrates or bypassing agents for 6 months were switched to once-monthly 80 mg subcutaneous this compound for 7 months.[11][12][22][26] This design allowed for an intra-patient comparison of ABR.[26]
-
-
Primary Endpoint: The primary efficacy endpoint across the ATLAS trials was the annualized bleeding rate (ABR).[8][21][22]
-
Bleeding Event Definition and Recording: A treated bleeding episode was defined as any hemorrhage requiring administration of a factor concentrate or bypassing agent.[21][22][23] Bleeding events were recorded by participants in an electronic diary.[23] The definition of bleeding episode types followed the recommendations of the International Society on Thrombosis and Hemostasis.[23]
Factor Replacement Therapy Clinical Trial Methodology (General Overview)
Clinical trials evaluating the efficacy of prophylactic factor replacement therapies typically involve the following:
-
Study Design: These are often prospective, open-label, or randomized controlled trials.[13][14][15]
-
Patient Population: Trials enroll patients with moderate to severe hemophilia A or B.
-
Treatment Regimens: Prophylactic regimens vary depending on the specific factor product (standard vs. extended half-life) and can range from multiple times a week to once every one to two weeks.[13][14][15]
-
Efficacy Endpoint: The primary efficacy endpoint is typically the annualized bleeding rate (ABR), including spontaneous and joint bleeds.[5][6][27][28]
-
Data Collection: Bleeding episodes and factor consumption are meticulously recorded by patients in diaries.[1][29]
Experimental Workflow Diagram
Summary and Future Perspectives
This compound, with its novel mechanism of action of rebalancing hemostasis through antithrombin reduction, has demonstrated a significant reduction in annualized bleeding rates compared to on-demand therapies in patients with hemophilia A and B, both with and without inhibitors.[5][6] The ATLAS-PPX study further suggests a benefit of switching from prior prophylactic regimens to this compound.[9][10]
Factor replacement therapy remains a cornerstone of hemophilia care, and advancements in extended half-life products have improved convenience and efficacy, leading to low ABRs with prophylactic use.[13][14][15]
The choice between these therapies will depend on various factors, including inhibitor status, patient preference for subcutaneous versus intravenous administration, and long-term safety profiles. The development of therapies like this compound represents a significant shift in the hemophilia treatment landscape, moving beyond simple factor replacement to modulating the broader hemostatic balance. Continued research and long-term follow-up from clinical trials will be crucial in further defining the comparative efficacy and safety of these different therapeutic strategies.
References
- 1. Factor VIII activity and bleeding risk during prophylaxis for severe hemophilia A: a population pharmacokinetic model | Haematologica [haematologica.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound prophylaxis in people with severe haemophilia A or haemophilia B without inhibitors (ATLAS-A/B): a multicentre, open-label, randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Annual Bleeding Rates: Pitfalls of Clinical Trial Outcomes in Hemophilia Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. Efficacy and safety of this compound prophylaxis in people with haemophilia A or haemophilia B with inhibitors (ATLAS-INH): a multicentre, open-label, randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. library.ehaweb.org [library.ehaweb.org]
- 12. S303: A PHASE 3 STUDY (ATLAS-PPX) TO EVALUATE EFFICACY AND SAFETY OF this compound IN PEOPLE WITH HAEMOPHILIA A OR B WHO HAVE SWITCHED FROM PRIOR CLOTTING FACTOR CONCENTRATE OR BYPASSING AGENT PROPHYLAXIS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Factor VIII replacement is still the standard of care in haemophilia A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extended half-life factor IX prophylaxis up to every 21 days in hemophilia B: a longitudinal analysis of the efficacy and safety in selected adult patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. cslbehring.be [cslbehring.be]
- 18. Real-World Utilisation and Bleed Rates in Patients with Haemophilia B Who Switched to Recombinant Factor IX Fusion Protein (rIX-FP): A Retrospective International Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jmcp.org [jmcp.org]
- 20. researchgate.net [researchgate.net]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. ashpublications.org [ashpublications.org]
- 24. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 25. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 26. Redirecting to https://onderzoekmetmensen.nl/en/trial/46351 [onderzoekmetmensen.nl]
- 27. researchgate.net [researchgate.net]
- 28. tandfonline.com [tandfonline.com]
- 29. Factor VIII activity and bleeding risk during prophylaxis for severe hemophilia A: a population pharmacokinetic model - PMC [pmc.ncbi.nlm.nih.gov]
Fitusiran's Preclinical Efficacy: A Comparative Look at Hemophilia A and B Models
For Researchers, Scientists, and Drug Development Professionals
Fitusiran (B607641), an investigational small interfering RNA (siRNA) therapeutic, represents a novel approach to the management of hemophilia A and B. By targeting and reducing the levels of antithrombin (AT), a key endogenous anticoagulant, this compound aims to rebalance (B12800153) hemostasis and improve clot formation, irrespective of the underlying factor VIII (FVIII) or factor IX (FIX) deficiency.[1][2] This guide provides an objective comparison of this compound's preclinical efficacy in hemophilia A and hemophilia B models, supported by available experimental data and detailed methodologies.
Mechanism of Action: Rebalancing the Coagulation Cascade
This compound operates on the principle of rebalancing the coagulation cascade. In hemophilia, the deficiency of FVIII (in hemophilia A) or FIX (in hemophilia B) impairs the generation of thrombin, a critical enzyme for fibrin (B1330869) clot formation. This compound, delivered to hepatocytes, utilizes the RNA interference (RNAi) pathway to silence the expression of the SERPINC1 gene, which encodes for antithrombin.[2] The subsequent reduction in circulating antithrombin levels lessens the inhibition of coagulation factors, including thrombin and Factor Xa (FXa), thereby enhancing thrombin generation and promoting hemostasis.[1][2] This mechanism is independent of the specific clotting factor deficiency, suggesting a broad applicability for both hemophilia A and B.[1]
Preclinical Efficacy Data
While the therapeutic principle of this compound is consistent for both hemophilia A and B, direct head-to-head preclinical studies comparing its efficacy in animal models of both conditions are not extensively available in the public domain. However, studies in hemophilia A models provide robust proof-of-concept for the efficacy of antithrombin reduction in restoring hemostasis.
The following table summarizes key quantitative data from a pivotal preclinical study in a hemophilia A mouse model.
| Parameter | Hemophilia A Mouse Model (FVIII-deficient) | Reference |
| Animal Model | FVIII-deficient mice | [2] |
| Treatment | This compound (10 mg/kg, subcutaneous) | [2] |
| Bleeding Model | Saphenous Vein Bleeding Model | [2] |
| Key Finding | This compound treatment resulted in a hemostatic response comparable to that observed with a 25 IU/kg dose of recombinant FVIII concentrate. | [2] |
| Antithrombin Reduction | Dose-dependent and durable reductions in AT levels. | [2] |
| Thrombin Generation | Improved thrombin generation. | [2] |
Note: Data for a directly comparable preclinical study in a hemophilia B model using the same bleeding assay and endpoints were not identified in the conducted search.
Experimental Protocols
The preclinical evaluation of this compound involved various in vivo and in vitro assays to determine its efficacy. Below are detailed methodologies for key experiments.
Saphenous Vein Bleeding Model
This model assesses in vivo hemostasis following a controlled injury to the saphenous vein.
-
Animal Model: FVIII-deficient mice are used to simulate hemophilia A.
-
Treatment: A cohort of mice is treated with this compound via subcutaneous injection at a specified dose (e.g., 10 mg/kg) prior to the bleeding challenge. A control group receives a vehicle injection, and another group may receive standard-of-care treatment (e.g., recombinant FVIII) for comparison.
-
Procedure:
-
The mouse is anesthetized, and the hind limb is shaved to expose the saphenous vein.
-
A standardized incision is made to transect the saphenous vein.
-
The limb is immediately immersed in pre-warmed saline (37°C).
-
Bleeding is monitored for a defined period, and blood loss is quantified by measuring the hemoglobin content of the saline using a spectrophotometer.
-
-
Endpoint: Total blood loss is the primary endpoint, with a reduction in blood loss in the this compound-treated group compared to the vehicle control indicating pro-hemostatic efficacy.
Thrombin Generation Assay (TGA)
The TGA is an in vitro assay that measures the dynamics of thrombin generation in plasma, providing an assessment of the overall coagulation potential.
-
Sample Collection: Platelet-poor plasma is prepared from blood collected from treated and control animals.
-
Assay Principle: A small amount of a trigger agent (e.g., tissue factor) and a fluorogenic substrate for thrombin are added to the plasma sample.
-
Measurement: As thrombin is generated, it cleaves the substrate, releasing a fluorescent signal that is measured over time by a fluorometer.
-
Parameters: Key parameters derived from the resulting thrombin generation curve include:
-
Lag Time: Time to the start of thrombin generation.
-
Peak Thrombin: The maximum concentration of thrombin generated.
-
Endogenous Thrombin Potential (ETP): The total amount of thrombin generated over time (area under the curve).
-
-
Interpretation: An increase in peak thrombin and ETP, and a shortening of the lag time in plasma from this compound-treated animals, indicates enhanced coagulation potential.
Conclusion
Preclinical studies in hemophilia A models have demonstrated that this compound effectively reduces antithrombin levels, enhances thrombin generation, and improves hemostasis.[2] The mechanism of action, being independent of FVIII or FIX, strongly supports its efficacy in both hemophilia A and B. While direct comparative preclinical data is limited, the foundational principle of rebalancing hemostasis by targeting a common anticoagulant pathway provides a strong rationale for the consistent efficacy of this compound across both hemophilia types, a finding that has been substantiated in clinical trials.[1] Further preclinical studies directly comparing this compound in hemophilia A and B models using standardized bleeding assays would be valuable to further delineate any subtle differences in response.
References
Fitusiran Prophylaxis: A Comparative Analysis of Long-Term Safety and Efficacy in Hemophilia
A deep dive into the long-term prophylactic treatment landscape for hemophilia reveals a shifting paradigm, with novel non-factor therapies challenging the established standard of care. This guide provides a comprehensive comparison of Fitusiran, an investigational small interfering RNA (siRNA) therapeutic, with current alternatives, focusing on long-term safety and efficacy data from pivotal clinical trials. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key biological and experimental pathways.
This compound, a subcutaneously administered therapy, offers a novel mechanism of action by targeting antithrombin (AT), a key inhibitor of the coagulation cascade.[1] By reducing AT levels, this compound aims to rebalance (B12800153) hemostasis in individuals with hemophilia A and B, with or without inhibitors.[1] This approach contrasts with traditional factor replacement therapies and other non-factor agents that directly replace or mimic the function of missing clotting factors or target other points in the coagulation pathway.
Comparative Efficacy of Prophylactic Treatments
The long-term efficacy of this compound has been primarily evaluated in the comprehensive ATLAS clinical trial program. Data from these trials demonstrate a significant reduction in annualized bleeding rates (ABR) and a substantial proportion of patients achieving zero bleeds. A comparative summary of efficacy data from pivotal trials of this compound and its alternatives is presented below.
| Treatment | Trial(s) | Patient Population | Median Annualized Bleeding Rate (ABR) | Zero Bleeds |
| This compound | ATLAS-A/B[2] | Hemophilia A/B without inhibitors | 0.0 | 51% |
| ATLAS-INH[3][4] | Hemophilia A/B with inhibitors | 0.0 | 65.8% | |
| ATLAS-PPX[5] | Hemophilia A/B with/without inhibitors (switched from prior prophylaxis) | 0.0 | 63.1% | |
| Emicizumab | HAVEN 1[6] | Hemophilia A with inhibitors | 2.9 | Not Reported |
| HAVEN 3[3][7] | Hemophilia A without inhibitors | 1.3 - 1.5 | Not Reported | |
| HAVEN 4[3][7] | Hemophilia A without inhibitors | 2.4 | Not Reported | |
| Concizumab | EXPLORER7 | Hemophilia A/B with inhibitors | 1.7 (vs. 11.8 for no prophylaxis) | Not Reported |
| Marstacimab | BASIS[8][9] | Hemophilia A/B without inhibitors | 3.2 (from 38.0 on-demand) / 5.1 (from 7.9 prior prophylaxis) | Not Reported |
| rFVIIIFc | A-LONG / ASPIRE[10] | Hemophilia A | 0.66 (individualized prophylaxis) | Not Reported |
| rFIXFc | B-LONG / B-YOND[1] | Hemophilia B | 2.3 - 2.7 | Not Reported |
Long-Term Safety Profile Comparison
The long-term safety of these prophylactic treatments is a critical consideration for their clinical application. The following table summarizes key safety findings from their respective pivotal trials.
| Treatment | Trial(s) | Common Adverse Events | Serious Adverse Events of Interest |
| This compound | ATLAS Program[3][4][10] | Increased alanine (B10760859) aminotransferase, upper respiratory tract infections, injection site reactions. | Thromboembolic events (some leading to protocol amendments and dose adjustments), cholelithiasis.[5][11] |
| Emicizumab | HAVEN Program[7][12] | Injection site reactions, nasopharyngitis, headache. | Thrombotic microangiopathy and thrombotic events (primarily associated with concomitant aPCC use).[13] |
| Concizumab | EXPLORER Program[14] | Mild adverse events, transient anti-drug antibodies with no observed clinical effect in most cases. | Non-fatal thromboembolic events leading to a temporary treatment pause and protocol amendments.[15] |
| Marstacimab | BASIS Program[8][16] | Injection site reactions, injection site hematoma, hemarthrosis. | No treatment-related serious adverse events or thrombotic events reported in the non-inhibitor cohort.[17] |
| rFVIIIFc | A-LONG / ASPIRE[10] | Consistent with those expected in the general hemophilia A population. | No inhibitor development reported in the extension study. |
| rFIXFc | B-LONG / B-YOND[1] | Consistent with those expected in the general hemophilia B population. | No inhibitor development reported in the extension study. |
Experimental Protocols of Pivotal Trials
A detailed understanding of the methodologies employed in the pivotal clinical trials is essential for a critical appraisal of the evidence.
This compound: ATLAS Program
The ATLAS program consists of several Phase 3, open-label, randomized controlled trials.[12]
-
ATLAS-A/B (NCT03417245): This trial enrolled males (≥12 years) with severe hemophilia A or B without inhibitors who were previously on on-demand treatment.[2] Participants were randomized 2:1 to receive either once-monthly subcutaneous this compound prophylaxis (80 mg) or continue with their on-demand clotting factor concentrates.[2][12] The primary endpoint was the annualized bleeding rate.[2]
-
ATLAS-INH (NCT03417102): This study enrolled males (≥12 years) with severe hemophilia A or B with inhibitors to factor VIII or IX.[4] Patients were randomized 2:1 to receive once-monthly subcutaneous this compound prophylaxis (80 mg) or on-demand bypassing agents (BPA).[3][4] The primary endpoint was the annualized bleeding rate.[4]
-
ATLAS-PPX (NCT03549871): This trial evaluated the efficacy and safety of this compound in males (≥12 years) with hemophilia A or B, with or without inhibitors, who were switching from prior prophylactic treatment with bypassing agents or clotting factor concentrates.[15]
-
ATLAS-OLE (NCT03754790): This is a long-term open-label extension study for participants from the other ATLAS trials to assess the long-term safety and efficacy of this compound.[11][17] An amended protocol with an antithrombin-based dose regimen (targeting AT activity levels of 15% to 35%) was implemented to mitigate the risk of thrombosis.[11]
Emicizumab: HAVEN Program
The HAVEN program includes several multicenter, open-label, Phase 3 studies.
-
HAVEN 1 (NCT02622321): This trial randomized participants (≥12 years) with hemophilia A with inhibitors who were on episodic BPA treatment to receive either weekly subcutaneous Emicizumab prophylaxis or no prophylaxis.[6] A separate cohort included participants who were on prophylactic BPA treatment. The primary endpoint was the treated bleed rate.[6]
-
HAVEN 3 (NCT02847637): This study enrolled participants with hemophilia A without inhibitors. It included a comparison of two Emicizumab dosing regimens (weekly and bi-weekly) against no prophylaxis.
-
HAVEN 4 (NCT03020160): This trial evaluated a once-every-four-weeks subcutaneous Emicizumab dosing regimen in participants with hemophilia A with or without inhibitors.
Concizumab: EXPLORER Program
The EXPLORER program consists of Phase 2 and 3 trials evaluating the efficacy and safety of Concizumab.
-
EXPLORER7 (NCT04083781): This was a Phase 3 trial assessing the safety and efficacy of Concizumab in patients with hemophilia A or B with inhibitors.[15] Patients were randomized to receive either no prophylaxis or Concizumab prophylaxis.[15] The trial was temporarily paused due to non-fatal thromboembolic events, leading to a risk-mitigation strategy with a loading dose followed by a daily dose that could be adjusted based on plasma concentration.[2]
Marstacimab: BASIS Trial
-
BASIS (NCT03938792): This was a Phase 3, open-label, multicenter trial in males (12 to <75 years) with severe hemophilia A or moderately severe to severe hemophilia B without inhibitors.[9] The trial had a 6-month observational phase where participants received their usual on-demand or routine prophylaxis therapy, followed by a 12-month active treatment phase with once-weekly subcutaneous Marstacimab (300 mg loading dose followed by 150 mg weekly).[9][11]
Visualizing Mechanisms and Workflows
This compound Mechanism of Action
This compound is a small interfering RNA (siRNA) that targets the messenger RNA (mRNA) for antithrombin (AT) in hepatocytes. This leads to the degradation of AT mRNA, resulting in reduced synthesis of AT protein. Lower levels of AT, a natural anticoagulant, lead to increased thrombin generation, thereby promoting hemostasis.
Caption: this compound's siRNA mechanism leading to reduced antithrombin and enhanced hemostasis.
Typical Prophylaxis Clinical Trial Workflow
The following diagram illustrates a generalized workflow for the pivotal clinical trials discussed, from patient screening to long-term follow-up.
Caption: A generalized workflow for a typical hemophilia prophylaxis clinical trial.
References
- 1. Concizumab: a novel anti-TFPI therapeutic for hemophilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Concizumab? [synapse.patsnap.com]
- 4. Pfizer Announces Positive Marstacimab Results from Pivotal Phase 3 Hemophilia A and B Trial | Pfizer [pfizer.com]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. Efficacy, safety and pharmacokinetics of emicizumab (ACE910) prophylaxis in persons with hemophilia A with inhibitors: randomized, multicenter, open-label, phase 3 study (HAVEN 1) | NBDF [bleeding.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. m.youtube.com [m.youtube.com]
- 11. hcplive.com [hcplive.com]
- 12. Mechanism of Action | Alhemo® (concizumab-mtci) injection 60 mg, 150 mg, 300 mg pens [novomedlink.com]
- 13. Comparative analysis of the pivotal studies of extended half-life recombinant FVIII products for treatment of haemophilia A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Revolutionizing Treatment Strategies through Inhibition of Tissue Factor Pathway Inhibitor: A Promising Therapeutic Approach for Hemophilia Management [japi.org]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics and Pharmacodynamics of Emicizumab in Persons with Hemophilia A with Factor VIII Inhibitors: HAVEN 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Concizumab prophylaxis in persons with hemophilia A or B with inhibitors: patient-reported outcome results from the phase 3 explorer7 study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Fitusiran: A Guide to Safe Disposal Procedures for Research Professionals
Essential guidelines for the proper handling and disposal of Fitusiran, an investigational small interfering RNA (siRNA) therapeutic, are critical for ensuring laboratory safety and environmental protection. While this compound is not classified as a hazardous substance, it is imperative that researchers, scientists, and drug development professionals adhere to prudent laboratory practices for managing synthetic oligonucleotides to minimize exposure and prevent contamination.[1] This guide provides detailed procedural steps for the safe disposal of this compound in a laboratory setting, encompassing both liquid and solid waste.
Immediate Safety Precautions
Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, at a minimum:
-
Safety goggles
-
A clean, dedicated lab coat
-
Nitrile gloves
All disposal activities should be conducted within a designated laboratory area to prevent cross-contamination.[2] It is also advisable to work in a well-ventilated area or under a fume hood to avoid the inhalation of any aerosols.[1]
Disposal of Liquid this compound Waste
Liquid waste containing this compound, such as unused solutions or cell culture media, must be decontaminated prior to disposal. The two primary recommended methods are chemical disinfection and autoclaving.[2]
Chemical Disinfection
This method is particularly suitable for smaller volumes of liquid waste.
Procedural Steps:
-
Prepare a fresh 10% bleach solution.
-
Add the bleach solution to the liquid this compound waste to achieve a final concentration of at least 10%.[2]
-
Allow the mixture to stand for a minimum of 30 minutes to ensure complete decontamination.[2]
-
Following the decontamination period, the treated liquid may be disposed of down the drain with copious amounts of water, in accordance with local and institutional regulations.[1][2] Always confirm your institution's specific policies on the disposal of treated biological waste.[2]
Autoclaving
For larger volumes of liquid waste, or as an alternative to chemical treatment, autoclaving provides a reliable method of decontamination.[2]
Procedural Steps:
-
Collect the liquid this compound waste in a leak-proof, autoclavable container.
-
Loosely seal the container to allow for steam penetration.
-
Place the container in a secondary, shatter-proof, and leak-proof tray.
-
Autoclave at 121°C for a minimum of 30 minutes. Note that for larger volumes, the cycle time may need to be increased to ensure the entire volume reaches the target temperature.[2]
-
After the container has cooled, the autoclaved liquid can typically be disposed of down the drain.[2]
Disposal of Solid this compound Waste
Solid waste includes any items that have come into contact with this compound, such as vials, syringes, pipette tips, gloves, and contaminated lab bench paper.[2]
Procedural Steps:
-
Segregate all solid waste contaminated with this compound from general laboratory trash.[2]
-
Place all contaminated solid waste into a designated biohazardous waste container. This is typically a red bag or a sharps container for items that can puncture the bag.[2]
-
For used prefilled pens, vials, needles, and syringes of the commercial product Qfitlia™, these should be placed in an FDA-cleared sharps disposal container immediately after use.[3]
-
Follow your community and institutional guidelines for the proper disposal of the sharps or biohazardous waste container. Do not dispose of these containers in your household trash unless specifically permitted by local regulations.[3]
Empty vials that have been thoroughly rinsed may potentially be disposed of in the regular trash, depending on institutional policies. However, it is recommended to err on the side of caution and dispose of them as biohazardous solid waste.[2]
Quantitative Data for this compound Disposal
| Parameter | Value | Units | Notes |
| Chemical Disinfection | |||
| Bleach Concentration (Final) | 10 | % | Use fresh bleach for effective decontamination.[2] |
| Contact Time | ≥ 30 | minutes | Minimum time required for inactivation of nucleic acids.[2] |
| Autoclaving | |||
| Temperature | 121 | °C | Standard temperature for steam sterilization.[2] |
| Time | ≥ 30 | minutes | Adjust for larger volumes to ensure proper sterilization.[2] |
Experimental Protocols
The disposal procedures detailed above are based on standard laboratory practices for the handling and disposal of synthetic nucleic acids and investigational drugs. The primary experimental principle is the degradation of the siRNA molecule to eliminate its biological activity.
-
Bleach (Sodium Hypochlorite) Inactivation: Sodium hypochlorite (B82951) is a potent oxidizing agent that causes significant damage to nucleic acids, rendering them non-functional. The recommended 10% final concentration and 30-minute contact time are standard parameters established to ensure complete inactivation.[2]
-
Autoclaving (Steam Sterilization): The combination of high temperature and pressure within an autoclave leads to the hydrolysis and degradation of RNA molecules. This is a highly effective and reliable method for the sterilization and inactivation of biological materials.[2]
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Fitusiran
For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling investigational drugs like Fitusiran. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
While the Safety Data Sheet for this compound indicates that it is not classified as a hazardous substance or mixture, it is prudent to follow standard laboratory safety procedures to minimize exposure.[1] The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specification/Recommendation |
| Hand Protection | Gloves | Nitrile or latex gloves. |
| Eye Protection | Safety Glasses | Safety glasses with side shields or goggles. |
| Body Protection | Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area.[1] If aerosols may be generated, a fit-tested respirator may be appropriate based on a risk assessment. |
Experimental Protocols
Handling this compound in a Laboratory Setting
Objective: To provide a step-by-step guide for the safe handling of this compound during routine laboratory procedures.
Methodology:
-
Preparation:
-
Ensure a dedicated and clean workspace in a well-ventilated area.[1]
-
Confirm the availability and proper functioning of an eyewash station and safety shower.[1]
-
Assemble all necessary materials, including this compound, appropriate solvents or buffers, and required laboratory equipment.
-
Don the appropriate Personal Protective Equipment (PPE) as outlined in the table above.
-
-
Reconstitution and Aliquoting (if applicable):
-
If working with a lyophilized powder, carefully open the vial to avoid creating dust.
-
Add the recommended solvent or buffer slowly to the side of the vial to dissolve the powder.
-
Gently swirl or pipette to mix; avoid vigorous shaking to prevent denaturation.
-
If necessary, create aliquots for storage to minimize freeze-thaw cycles.
-
-
General Handling:
-
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For a solid spill, carefully sweep up the material and place it in a sealed container for disposal. Avoid raising dust.
-
For a liquid spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal.
-
Clean the spill area with a suitable decontamination solution and wash the area thoroughly.
-
Disposal Plan for this compound
Objective: To outline the proper procedure for the disposal of this compound and associated waste to prevent environmental contamination and ensure regulatory compliance.
Methodology:
-
Waste Segregation:
-
Segregate this compound waste from general laboratory waste.
-
This includes unused this compound, empty vials, and any materials contaminated with this compound (e.g., pipette tips, gloves, absorbent pads).
-
-
Containment:
-
Place all this compound waste into a clearly labeled, sealed, and leak-proof container.
-
The container should be designated for "pharmaceutical waste" or "chemical waste" in accordance with institutional and local regulations.
-
-
Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
-
Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[1]
-
Arrange for the disposal of the this compound waste through a licensed biomedical or chemical waste disposal company.[1]
-
Ensure that the disposal method complies with all local, state, and federal environmental protection regulations.
-
Visual Workflow for Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
